molecular formula C8H11N3O4S B608443 (R)-lamivudine sulfoxide CAS No. 160552-54-5

(R)-lamivudine sulfoxide

Cat. No.: B608443
CAS No.: 160552-54-5
M. Wt: 245.25
InChI Key: LJMQAXFNQNADRZ-AJHSIVBLSA-N
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Description

Lamivudine sulfoxide, (R)- is a metabolite of Lamivudine;  a potent nucleoside reverse transcriptase inhibitor and antiviral agent. Lamivudine has been used for treatment of chronic hepatitis B.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMQAXFNQNADRZ-AJHSIVBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H]([S@@]1=O)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160552-54-5
Record name Lamivudine sulfoxide, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160552545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAMIVUDINE SULFOXIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SN4QFF34D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure Analysis of (R)-Lamivudine Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Lamivudine, a potent nucleoside reverse transcriptase inhibitor, is a cornerstone in the therapeutic arsenal against HIV and Hepatitis B.[1][2][3] As with any pharmaceutical agent, a comprehensive understanding of its metabolic fate and degradation pathways is critical for ensuring safety and efficacy. Among its known metabolites and impurities is lamivudine sulfoxide.[4][5] The oxidation of the sulfur atom in the oxathiolane ring introduces a new chiral center, leading to two diastereomers: (R)-lamivudine sulfoxide and (S)-lamivudine sulfoxide.[6][7][8]

This guide provides an in-depth technical exploration of the analytical methodologies required for the unambiguous structural elucidation and stereochemical assignment of (R)-lamivudine sulfoxide. For professionals in drug development and quality control, mastering these techniques is paramount for distinguishing between diastereomers, which may possess different toxicological and pharmacological profiles. We will delve into the causality behind experimental choices, presenting a self-validating, integrated analytical workflow grounded in authoritative scientific principles.

Physicochemical Properties and Stereochemistry of (R)-Lamivudine Sulfoxide

(R)-Lamivudine sulfoxide is a metabolite formed by the oxidation of the sulfur atom in the lamivudine molecule.[5] Its chemical formula is C8H11N3O4S, with a molecular weight of approximately 245.26 g/mol .[5][9][10] The introduction of the sulfoxide group creates a new stereocenter at the sulfur atom, in addition to the existing chiral centers within the oxathiolane ring.

The systematic IUPAC name for (R)-lamivudine sulfoxide is 4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one.[4][5] The "(R)" designation specifically refers to the configuration at the sulfur atom. Understanding this three-dimensional arrangement is crucial and requires sophisticated analytical techniques to differentiate it from its (S)-sulfoxide counterpart.

Table 1: Core Physicochemical Properties of (R)-Lamivudine Sulfoxide

PropertyValueSource
CAS Number160552-54-5[4][5][]
Molecular FormulaC8H11N3O4S[4][5][10]
Molecular Weight245.26 g/mol [9][10]
Exact Mass245.0470 Da[4][5]
IUPAC Name4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one[4][5]

Spectroscopic and Chromatographic Characterization

A multi-faceted approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral chromatography is essential for the complete and unambiguous structural determination of (R)-lamivudine sulfoxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure and stereochemistry of organic molecules.[12][13][14] For (R)-lamivudine sulfoxide, a suite of 1D and 2D NMR experiments is required.

Expertise in Action: Why a Multi-Dimensional NMR Approach is Critical While 1D ¹H NMR provides initial information on proton environments, the complexity of the spin systems in the oxathiolane ring necessitates 2D experiments. COSY (Correlation Spectroscopy) is used to establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for assembling the molecular skeleton. The key to assigning the sulfoxide's stereochemistry often lies in Nuclear Overhauser Effect (NOESY) experiments, which identify protons that are close in space, providing definitive proof of the relative orientation of the S=O bond to the rest of the molecule.[12]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the isolated (R)-lamivudine sulfoxide in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4.

  • 1D NMR Acquisition: Acquire ¹H and ¹³C spectra. For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • 2D NMR Acquisition:

    • COSY: To map ¹H-¹H coupling networks.

    • HSQC: To identify ¹H-¹³C one-bond correlations.

    • HMBC: To establish long-range ¹H-¹³C connectivities, crucial for assigning quaternary carbons and linking molecular fragments.

    • NOESY/ROESY: To determine through-space correlations, which are essential for confirming the stereochemistry at the sulfur atom.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties

Moiety¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Rationale for Shift
Cytosine Ring5.5 - 8.095 - 167Aromatic and vinylic protons/carbons in a heterocyclic system.
Oxathiolane Ring3.0 - 6.538 - 92Protons and carbons adjacent to heteroatoms (S, O, N) are deshielded.
Hydroxymethyl Group3.5 - 4.0~60Aliphatic protons/carbon attached to an oxygen atom.

Note: Specific chemical shifts can vary based on solvent and experimental conditions. These are general ranges based on similar structures.[15]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, and its fragmentation patterns can offer confirmatory structural evidence.

Expertise in Action: The Power of High-Resolution MS/MS High-Resolution Mass Spectrometry (HRMS), often using an Orbitrap or Time-of-Flight (TOF) analyzer, is employed to determine the exact mass of the molecule with high precision. This allows for the confident determination of the elemental formula (C8H11N3O4S). Tandem mass spectrometry (MS/MS) is then used to fragment the parent ion. The resulting fragmentation pattern serves as a fingerprint, helping to confirm the connectivity of the cytosine base to the sulfoxidized oxathiolane ring.

Experimental Protocol: LC-MS/MS Analysis

  • Chromatography: Utilize a reverse-phase C18 column with a gradient elution. A typical mobile phase would consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode to generate the protonated molecule, [M+H]⁺.

  • MS Scan: Perform a full scan to detect the [M+H]⁺ ion at an expected m/z of approximately 246.054.

  • MS/MS Fragmentation: Select the parent ion (m/z 246.054) for collision-induced dissociation (CID) and acquire the fragment ion spectrum. Key fragments would correspond to the loss of the hydroxymethyl group and cleavage of the oxathiolane ring.

Chiral Chromatography

Since (R)- and (S)-lamivudine sulfoxides are diastereomers, they can be separated using chiral chromatography. This is essential for isolating the (R)-isomer for characterization and for quantifying its presence in a mixture.

Expertise in Action: Selecting the Right Chiral Stationary Phase The choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating diastereomers of this nature.[2] Method development involves screening different columns and mobile phases to achieve baseline resolution (Rs > 1.5) between the two diastereomers.[16]

Experimental Protocol: Chiral HPLC

  • Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series) is a common starting point.[17]

  • Mobile Phase: A mixture of a polar organic solvent like ethanol or isopropanol with an alkane like hexane is often used. Small amounts of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic compounds.[2]

  • Detection: UV detection at a wavelength of approximately 270 nm is suitable for the cytosine chromophore.[2][18]

  • System Suitability: The method must be validated by demonstrating adequate resolution between the (R) and (S) peaks, typically with a resolution factor >1.5.[16][19]

Integrated Strategy for Structural Elucidation

A robust and reliable structural elucidation strategy follows a logical workflow, integrating the techniques discussed above. Each step provides a piece of the puzzle, leading to a final, unambiguous identification.

G cluster_0 Initial Detection & Isolation cluster_3 Final Confirmation Detect Impurity Detection (e.g., by RP-HPLC) Isolate Preparative Chromatography (Chiral or Achiral) Detect->Isolate Isolate unknown peak HRMS High-Resolution MS (Determine Elemental Formula) Isolate->HRMS NMR_1D 1D NMR ('H, 'C) (Initial Structure Mapping) Isolate->NMR_1D Submit for NMR MSMS Tandem MS (MS/MS) (Confirm Core Fragments) HRMS->MSMS NMR_2D 2D NMR (COSY, HSQC, HMBC) (Confirm Connectivity) NMR_1D->NMR_2D Elucidate spin systems NMR_NOESY NOESY/ROESY (Assign Stereochemistry) NMR_2D->NMR_NOESY Define 3D structure Chiral_HPLC Chiral HPLC Analysis (Confirm Diastereomeric Purity) NMR_NOESY->Chiral_HPLC Correlate structure to peak Reference_Std Comparison with Reference Standard Chiral_HPLC->Reference_Std Confirm identity & purity

Caption: Integrated workflow for the structural elucidation of (R)-lamivudine sulfoxide.

Conclusion

The chemical structure analysis of (R)-lamivudine sulfoxide is a rigorous process that demands a synergistic application of advanced analytical techniques. Unambiguous identification is not merely an academic exercise; it is a regulatory and safety necessity. By integrating high-resolution mass spectrometry for formula determination, a suite of 2D NMR experiments for detailed structural and stereochemical assignment, and chiral chromatography for diastereomeric separation, researchers can confidently characterize this critical metabolite. The causality-driven, self-validating protocols outlined in this guide provide a robust framework for drug development professionals, ensuring the purity, safety, and quality of lamivudine-based therapeutics.

References

  • Zhiwei, L., et al. (2013). Chiral Separation of Lamivudine by Capillary Zone Electrophoresis. Asian Journal of Chemistry. Available at: [Link]

  • Asian Journal of Chemistry. (2013). Chiral Separation of Lamivudine by Capillary Zone Electrophoresis. Asian Journal of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Lamivudine. PubChem. Available at: [Link]

  • Global Substance Registration System. (n.d.). LAMIVUDINE SULFOXIDE, (R)-. gsrs. Available at: [Link]

  • Kurmi, M., et al. (2020). Rapid and efficient chiral method development for lamivudine and tenofovir disoproxil fumarate fixed dose combination using ultra-high performance supercritical fluid chromatography: A design of experiment approach. Journal of Chromatography A. Available at: [Link]

  • Rao, D. P., et al. (2021). Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance. International Journal of Current Research and Review. Available at: [Link]

  • Al-Ghananaeem, A. A., & Malkawi, A. H. (2015). Review article on Analytical Techniques of Lamivudine Determination in Different Matrices. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 1-6.
  • ResearchGate. (n.d.). ssNMR spectra of (a) lamivudine, (b) efavirenz and (c) mixture. ResearchGate. Available at: [Link]

  • Der Pharma Chemica. (2016). A Novel and Rapid Stability Indicating Separation Technique for Simultaneous Determination of Potential Impurities Associated with Stavudine, Lamivudine and Nevirapine in Fixed Dose Combination Product. Der Pharma Chemica, 8(19), 35-46.
  • Yaqub, M., et al. (2012). Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. Asian Journal of Chemistry, 24(11), 4963-4968.
  • USP-NF. (2011). Lamivudine. USP-NF.
  • National Center for Biotechnology Information. (n.d.). Lamivudine sulfoxide. PubChem. Available at: [Link]

  • Allmpus. (n.d.). Lamivudine EP Impurity H / Lamivudine (3R)-Sulfoxide. Allmpus. Available at: [Link]

  • Mandala, D., Chada, S., & Watts, P. (2017). Semi-continuous Multi-Step Synthesis of Lamivudine. Organic & Biomolecular Chemistry, 15(16), 3444-3454.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • DAICEL Chiral Application Search. (n.d.). Lamivudine (containing the enantiomeric impurity). DAICEL. Available at: [Link]

  • Gandhi, S. V., et al. (2022). Comprehensive Review on Various Analytical Methodologies for the Estimation of Lamivudine. International Journal of Pharmacy and Pharmaceutical Research, 24(3), 29-41.
  • Pharmaffiliates. (n.d.). Lamivudine - Impurity G. Pharmaffiliates. Available at: [Link]

  • Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(9), 184.
  • Dona, A. C., et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Computational and Structural Biotechnology Journal, 14, 135-147.
  • Dona, A. C., et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Computational and Structural Biotechnology Journal, 14, 135-147. Available at: [Link]

Sources

An In-depth Technical Guide to the Oxidative Degradation Pathways of Lamivudine to its Sulfoxide Forms

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the oxidative degradation of the antiretroviral drug lamivudine, with a specific focus on the formation of its sulfoxide diastereomers. Lamivudine, a cornerstone in the treatment of HIV and Hepatitis B, is a thioether-containing nucleoside analogue, rendering it susceptible to oxidation. Understanding the pathways and products of this degradation is critical for ensuring drug stability, efficacy, and safety. This document delves into the fundamental chemical mechanisms of thioether oxidation, presents detailed, field-proven experimental protocols for conducting forced degradation studies, and offers a comparative analysis of analytical methodologies for the separation and quantification of lamivudine and its sulfoxide degradants. Furthermore, the pivotal role of stereochemistry in this transformation is explored, providing researchers, scientists, and drug development professionals with the necessary insights to navigate the complexities of lamivudine's oxidative stability.

Introduction: The Significance of Lamivudine's Oxidative Stability

Lamivudine, chemically known as 4-amino-1-[(2R, 5S)-2-(hydroxymethyl)-1, 3-oxathiolan-5-yl] pyrimidin-2(1H)-one, is a potent nucleoside reverse transcriptase inhibitor (NRTI).[1] Its therapeutic efficacy is intrinsically linked to its chemical integrity. The presence of a thioether moiety in its 1,3-oxathiolane ring makes the molecule susceptible to oxidative degradation, a common stress condition encountered during manufacturing, storage, and even in vivo metabolism.[2][3]

Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[2] In the case of lamivudine, oxidative stress consistently leads to the formation of lamivudine sulfoxide, which exists as two diastereomers due to the creation of a new chiral center at the sulfur atom.[4] These sulfoxide forms are not only process-related impurities but also known metabolites of lamivudine in humans.[5] Therefore, a thorough understanding of this degradation pathway is paramount for the development of stable formulations and robust analytical methods for quality control.

This guide will provide an in-depth exploration of the chemical transformation of lamivudine to its sulfoxide forms, offering both theoretical insights and practical, step-by-step protocols.

The Chemical Heart of the Matter: Mechanism of Thioether Oxidation

The conversion of lamivudine's thioether to a sulfoxide is a classic example of a nucleophilic substitution reaction at an electrophilic oxygen atom. The sulfur atom in the thioether group possesses lone pairs of electrons, making it nucleophilic.[6] Oxidizing agents, such as hydrogen peroxide (H₂O₂), provide an electrophilic oxygen atom that is readily attacked by the sulfur.

The generally accepted mechanism proceeds as follows:

  • Nucleophilic Attack: The sulfur atom of the thioether in lamivudine uses one of its lone pairs to attack the electrophilic oxygen atom of the oxidizing agent (e.g., H₂O₂).

  • Transition State: A transient transition state is formed where a new sulfur-oxygen bond is beginning to form, and the oxygen-oxygen bond of the peroxide is starting to break.

  • Formation of the Sulfoxide: The oxygen-oxygen bond cleaves, resulting in the formation of a sulfoxide and a leaving group (e.g., a water molecule in the case of H₂O₂).

This reaction introduces a new stereocenter at the sulfur atom, leading to the formation of two diastereomeric sulfoxides, commonly referred to as (R)-sulfoxide and (S)-sulfoxide.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Lamivudine Lamivudine (Thioether) Nucleophilic_Attack Nucleophilic attack by Sulfur's lone pair on electrophilic Oxygen Lamivudine->Nucleophilic_Attack H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Nucleophilic_Attack Transition_State Formation of a transient transition state Nucleophilic_Attack->Transition_State Bond_Cleavage Cleavage of the O-O bond in H₂O₂ Transition_State->Bond_Cleavage Sulfoxide_R Lamivudine (R)-Sulfoxide Bond_Cleavage->Sulfoxide_R Sulfoxide_S Lamivudine (S)-Sulfoxide Bond_Cleavage->Sulfoxide_S Water Water (H₂O) Bond_Cleavage->Water

Caption: Generalized mechanism of lamivudine oxidation to sulfoxide forms.

The Role of Stereochemistry in Sulfoxide Formation

The formation of two diastereomeric sulfoxides from a single enantiomer of lamivudine is a critical aspect of its oxidative degradation. The pre-existing stereocenters in the 1,3-oxathiolane ring, specifically at the 2R and 5S positions, create a chiral environment that can influence the direction of the oxidizing agent's approach to the sulfur atom.[7][8][9][10][11]

This diastereoselectivity is governed by steric hindrance. The oxidizing agent will preferentially attack the sulfur atom from the less sterically hindered face of the molecule. The orientation of the hydroxymethyl group at the 2R position and the pyrimidinone base at the 5S position dictates which face of the thioether is more accessible. This often leads to an unequal formation of the (R)- and (S)-sulfoxide diastereomers. The exact ratio of these diastereomers can be influenced by the choice of oxidizing agent and the reaction conditions.

The ability to separate and quantify these diastereomers is crucial, as they may exhibit different toxicological profiles or further degradation pathways.

Experimental Protocols for the Study of Oxidative Degradation

A well-designed forced degradation study is essential for understanding the oxidative liability of lamivudine. The following protocols are synthesized from validated methods in the scientific literature and represent a robust starting point for researchers.

Forced Oxidative Degradation of Lamivudine

This protocol describes a common method for inducing the oxidative degradation of lamivudine using hydrogen peroxide.

Materials:

  • Lamivudine standard

  • Hydrogen peroxide (30% v/v)

  • Purified water

  • Methanol (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • Water bath

Step-by-Step Procedure:

  • Prepare a stock solution of Lamivudine: Accurately weigh and dissolve a suitable amount of lamivudine in purified water or a mixture of water and methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[12]

  • Initiate the degradation: In a volumetric flask, combine a known volume of the lamivudine stock solution with a specified volume of hydrogen peroxide solution. Common concentrations of H₂O₂ used in forced degradation studies range from 3% to 30%.[12][13]

  • Incubate under controlled conditions: Heat the reaction mixture in a water bath at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30 minutes to 8 hours). The precise conditions should be optimized to achieve a target degradation of 10-30%.[12]

  • Neutralize and dilute: After the incubation period, cool the solution to room temperature. If necessary, neutralize any residual acid or base. Dilute the solution with the HPLC mobile phase to a suitable concentration for analysis.[12]

  • Analyze the sample: Inject the prepared sample into a validated HPLC system for the separation and quantification of lamivudine and its degradation products.

G start Start prep_stock Prepare Lamivudine Stock Solution (e.g., 1 mg/mL) start->prep_stock add_h2o2 Add Hydrogen Peroxide (e.g., 3-30%) prep_stock->add_h2o2 incubate Incubate at Controlled Temperature (e.g., 60-80°C) add_h2o2->incubate cool_neutralize Cool and Neutralize incubate->cool_neutralize dilute Dilute with Mobile Phase cool_neutralize->dilute analyze Analyze by HPLC dilute->analyze end End analyze->end

Caption: Workflow for forced oxidative degradation of lamivudine.
Analytical Methodology: HPLC for the Separation of Lamivudine and its Sulfoxide Diastereomers

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of lamivudine and its degradation products due to its high resolution and sensitivity. The key to a successful separation is the choice of an appropriate stationary phase and mobile phase that can resolve the parent drug from its closely related sulfoxide diastereomers.

Data Presentation: Comparison of Validated HPLC Methods

ParameterMethod 1[12]Method 2[5]Method 3
Column C18 (octylsilyl) BDS Hypersil® (4.6 x 150 mm, 5 µm)Luna 5u C-18Shimadzu C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 50 mM phosphate buffer pH 4 (10:90 v/v)Methanol:water (89:11 v/v)Methanol:water (70:30 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detector Diode Array Detector (DAD) at 280 nmUV at 272 nmUV at 271 nm
Retention Time (Lamivudine) Not specified2.7 min3.125 min
Retention Time (Sulfoxides) 1.2 and 2.2 minNot specifiedNot specified

Experimental Protocol: A Representative HPLC Method

  • Prepare the Mobile Phase: Prepare the mobile phase as specified in the chosen method (e.g., a mixture of acetonitrile and phosphate buffer). Filter and degas the mobile phase before use.[12]

  • Equilibrate the HPLC System: Pump the mobile phase through the HPLC system until a stable baseline is achieved.

  • Inject the Sample: Inject a known volume of the prepared sample from the forced degradation study onto the column.

  • Data Acquisition and Analysis: Monitor the elution of the compounds using a suitable detector (e.g., UV-Vis or Mass Spectrometry). Integrate the peak areas of lamivudine and its sulfoxide diastereomers to determine their respective concentrations.

Conclusion: A Holistic Approach to Understanding Lamivudine's Oxidative Degradation

The oxidative degradation of lamivudine to its sulfoxide forms is a critical aspect of its chemistry that has significant implications for drug development, manufacturing, and clinical use. This in-depth technical guide has provided a comprehensive overview of this process, from the fundamental reaction mechanism to practical experimental protocols and advanced analytical techniques.

By understanding the causality behind the formation of the sulfoxide diastereomers, the influence of stereochemistry, and the methodologies to induce and analyze this degradation, researchers and drug development professionals can:

  • Develop more stable formulations of lamivudine.

  • Establish robust analytical methods for quality control and stability testing.

  • Gain a deeper understanding of the metabolic fate of lamivudine in vivo.

  • Ensure the safety and efficacy of lamivudine-containing drug products.

The self-validating nature of the described protocols, grounded in authoritative scientific literature, provides a solid foundation for any investigation into the oxidative stability of lamivudine. The continued application of these principles will undoubtedly contribute to the ongoing success of this vital antiretroviral agent.

References

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  • Forced Degradation Behaviour with a Developed and Validated RP-UPLC Method for Estimation Lamivudine and Dolutegravir in Combined Pharmaceutical Dosage Form. World Journal of Pharmacy and Pharmaceutical Sciences, 10(8), 1145-1157.
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  • Rao, P. S., & Kumar, Y. R. (2012). Development and validation of a stability indicating RP-HPLC method for simultaneous determination of Lamivudine and Stavudine in combined dosage forms. Journal of Chemical and Pharmaceutical Research, 4(7), 3536-3544.
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  • Yellampalli, M., et al. (2016). Development and Validation of UPLC Method for Determination of Lamivudine Impurity Profile in Tablets. Asian Journal of Chemistry, 28(5), 1065-1069.
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  • Singh, S., et al. (2017). Stability behavior of antiretroviral drugs and their combinations. 7: Comparative degradation pathways of lamivudine and emtricitabine and explanation to their differential degradation behavior by density functional theory. Journal of Pharmaceutical and Biomedical Analysis, 142, 155-161.
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  • de Lucena, A. L. A., et al. (2019). Degradation of the pharmaceuticals lamivudine and zidovudine using advanced oxidation processes.
  • Thioether Formation. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved February 6, 2024 from [Link].

  • Wang, B., & Wang, J. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic letters, 20(15), 4471–4475.
  • Asmus, K. D., et al. (2019, July 15). 04.07 Thioethers [Video]. YouTube. [Link]

  • A Novel and Rapid Stability Indicating Separation Technique for Simultaneous Determination of Potential Impurities Associated with Stavudine, Lamivudine and Nevirapine in Fixed Dose Combination Drug Product. Der Pharma Chemica, 7(11), 160-173.
  • USP-NF. (2011). Lamivudine.
  • Cooper, C. L., & van Heeswijk, R. P. (2023). Lamivudine. In StatPearls.
  • Sreekanth, N., et al. (2014). Development and Validation of HPLC Method for Estimation of Lamivudine in Pharmaceutical formulations. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 113-117.
  • Albrecht, J. (2023). Understanding the Stereochemistry of Molecules in Developing New Drugs. Journal of Organic and Inorganic Chemistry.
  • Brooks, W., et al. (2011). Stereochemistry and Its Role in Drug Design. Mini reviews in medicinal chemistry, 11(9), 762–770.
  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.
  • Perico, M., et al. (2021). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules (Basel, Switzerland), 26(21), 6439.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

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An In-depth Technical Guide to the Stereochemical Differences Between (R)-lamivudine Sulfoxide and (S)-lamivudine Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Lamivudine, a cornerstone in the treatment of HIV and HBV infections, undergoes minor metabolism in vivo to form diastereomeric sulfoxide metabolites. The introduction of a chiral sulfur center upon oxidation of the thiazole ring gives rise to (R)-lamivudine sulfoxide and (S)-lamivudine sulfoxide. While often collectively termed as the "inactive" trans-sulfoxide metabolite, a nuanced understanding of their distinct stereochemical, physicochemical, and pharmacological properties is critical for comprehensive drug metabolism studies, impurity profiling, and advanced drug development. This guide provides a detailed technical exploration of the core differences between these two diastereomers, offering insights into their synthesis, separation, characterization, and biological significance.

Introduction: The Emergence of Chirality from Metabolism

Lamivudine, the (-)-enantiomer of 2'-deoxy-3'-thiacytidine, is a potent nucleoside reverse transcriptase inhibitor (NRTI).[1][2] Its mechanism of action relies on intracellular phosphorylation to lamivudine triphosphate, which acts as a chain terminator for viral DNA synthesis.[1] While the majority of lamivudine is excreted unchanged, a small fraction, typically 5-10%, is metabolized to a trans-sulfoxide derivative.[3]

The sulfur atom in the 1,3-oxathiolane ring of lamivudine is prochiral. Oxidation of this sulfide to a sulfoxide introduces a new stereocenter, as the sulfur atom becomes tetrahedral with a lone pair of electrons, an oxygen atom, and two different carbon substituents.[4] This results in the formation of two diastereomers: (3R)-lamivudine sulfoxide and (3S)-lamivudine sulfoxide, designated by the Cahn-Ingold-Prelog priority rules at the sulfur atom.

G cluster_0 Metabolic Pathway of Lamivudine Lamivudine Lamivudine Metabolism Metabolism Lamivudine->Metabolism Oxidation (R)-lamivudine sulfoxide (R)-lamivudine sulfoxide Metabolism->(R)-lamivudine sulfoxide (S)-lamivudine sulfoxide (S)-lamivudine sulfoxide Metabolism->(S)-lamivudine sulfoxide

Caption: Metabolic oxidation of lamivudine to its diastereomeric sulfoxides.

Physicochemical and Spectroscopic Distinctions

As diastereomers, (R)- and (S)-lamivudine sulfoxide have different physical properties, which is the basis for their separation and distinct spectroscopic signatures.

Core Physicochemical Properties

While extensive experimental data for the separated diastereomers is not widely published, key properties can be summarized from available sources and theoretical predictions.

Property(R)-lamivudine sulfoxide(S)-lamivudine sulfoxideReference
CAS Number 160552-54-5160552-55-6[5][6]
Molecular Formula C₈H₁₁N₃O₄SC₈H₁₁N₃O₄S[5][6]
Molecular Weight 245.25 g/mol 245.25 g/mol [5][6]
IUPAC Name 4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one[5][6]
Solubility Soluble in DMSOSoluble in DMSO, Methanol (Slightly), Water (Slightly)[5][6]
Melting Point >220°C (dec.)>220°C (dec.)[6]
Spectroscopic Characterization: The Diastereomeric Fingerprint

The different spatial arrangement of the sulfoxide group in the (R) and (S) isomers leads to distinct chemical environments for the nearby protons and carbons, resulting in unique NMR spectra.

  • ¹H NMR Spectroscopy: Protons on the oxathiolane ring, particularly those adjacent to the sulfur atom (at the C2 and C4 positions), are expected to exhibit the most significant differences in chemical shifts and coupling constants between the two diastereomers. The anisotropic effect of the S=O bond will shield or deshield nearby protons depending on their orientation relative to the bond's magnetic cone.

  • ¹³C NMR Spectroscopy: Similarly, the chemical shifts of the carbon atoms in the oxathiolane ring (C2, C4, and C5) will differ between the (R) and (S) isomers due to the different stereoelectronic environment created by the sulfoxide group.

Pharmacological Profile: A Tale of Inactivity?

The sulfoxide metabolites of lamivudine are generally considered to be pharmacologically inactive.[5] This is attributed to the modification of the oxathiolane ring, which may hinder the molecule's ability to be phosphorylated to its active triphosphate form or to effectively bind to the viral reverse transcriptase.

However, a lack of potent antiviral activity does not equate to a complete absence of biological interaction. A thorough characterization would involve separate in vitro testing of the purified (R) and (S) diastereomers.

Key Research Gap: There is a notable absence of published studies that directly compare the in vitro anti-HIV or anti-HBV activity (e.g., IC₅₀ values) of the isolated (R)-lamivudine sulfoxide and (S)-lamivudine sulfoxide. Such data would be definitive in confirming their degree of inactivity relative to the parent drug.

Experimental Protocols: Synthesis, Separation, and Analysis

The following protocols are illustrative and based on established chemical principles for the synthesis, separation, and characterization of chiral sulfoxides and related nucleoside analogs. They provide a practical framework for researchers entering this area.

Synthesis of Lamivudine Sulfoxide (Diastereomeric Mixture)

Principle: A straightforward oxidation of the sulfide in lamivudine using a mild oxidant like hydrogen peroxide will yield a mixture of the (R) and (S) sulfoxide diastereomers.

Protocol:

  • Dissolve Lamivudine (1.0 eq) in a mixture of water and a suitable organic co-solvent (e.g., methanol or acetone).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add 30% hydrogen peroxide (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the excess peroxide by adding a small amount of sodium sulfite solution.

  • Remove the organic solvent under reduced pressure.

  • The resulting aqueous solution can be lyophilized to yield the crude diastereomeric mixture of lamivudine sulfoxide.

G Lamivudine Lamivudine Oxidation (H2O2) Oxidation (H2O2) Lamivudine->Oxidation (H2O2) Diastereomeric Mixture\n((R)- and (S)-lamivudine sulfoxide) Diastereomeric Mixture ((R)- and (S)-lamivudine sulfoxide) Oxidation (H2O2)->Diastereomeric Mixture\n((R)- and (S)-lamivudine sulfoxide)

Caption: Synthesis of a diastereomeric mixture of lamivudine sulfoxide.

Chiral Separation by Preparative HPLC

Principle: The different physicochemical properties of the diastereomers allow for their separation on a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are often effective for separating sulfoxide stereoisomers.

Protocol:

  • Column Selection: Screen various chiral columns (e.g., Chiralpak® series) with different mobile phases to achieve baseline separation at an analytical scale. A common starting point would be a mobile phase consisting of a mixture of an alcohol (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane).

  • Method Optimization: Optimize the mobile phase composition, flow rate, and temperature to maximize resolution (Rs > 1.5) and minimize run time.

  • Scale-Up to Preparative HPLC:

    • Use a larger dimension column with the same stationary phase as the optimized analytical method.

    • Dissolve the crude diastereomeric mixture in the mobile phase at a high concentration.

    • Perform repeated injections onto the preparative column.

    • Collect the fractions corresponding to the two separated diastereomer peaks.

  • Post-Processing:

    • Combine the fractions for each respective diastereomer.

    • Evaporate the solvent under reduced pressure to obtain the isolated (R)- and (S)-lamivudine sulfoxide.

G Diastereomeric Mixture Diastereomeric Mixture Preparative Chiral HPLC Preparative Chiral HPLC Diastereomeric Mixture->Preparative Chiral HPLC (R)-lamivudine sulfoxide (R)-lamivudine sulfoxide Preparative Chiral HPLC->(R)-lamivudine sulfoxide (S)-lamivudine sulfoxide (S)-lamivudine sulfoxide Preparative Chiral HPLC->(S)-lamivudine sulfoxide

Caption: Workflow for the chiral separation of lamivudine sulfoxide diastereomers.

In Vitro Antiviral Activity Assay (Illustrative)

Principle: To quantitatively assess the antiviral activity, cell-based assays are used to measure the inhibition of viral replication in the presence of varying concentrations of the test compounds.

Protocol (for HIV-1):

  • Cell Culture: Culture a susceptible T-lymphoid cell line (e.g., MT-4 cells) in appropriate media.

  • Compound Preparation: Prepare serial dilutions of the purified (R)- and (S)-lamivudine sulfoxide, as well as the parent lamivudine (as a positive control), in the cell culture medium.

  • Infection: Infect the MT-4 cells with a known amount of an HIV-1 laboratory strain (e.g., HIV-1 IIIB).

  • Treatment: Immediately after infection, add the diluted compounds to the cell cultures. Include a "no drug" virus control.

  • Incubation: Incubate the cultures for 4-5 days at 37 °C in a CO₂ incubator.

  • Quantification of Viral Replication: Measure the extent of viral replication. This can be done by:

    • P24 Antigen ELISA: Quantifying the amount of HIV-1 p24 capsid protein in the culture supernatant.

    • Reverse Transcriptase Activity Assay: Measuring the activity of reverse transcriptase released into the supernatant.

  • Data Analysis: Plot the percentage of viral inhibition against the drug concentration. Use a nonlinear regression analysis to calculate the 50% inhibitory concentration (IC₅₀) for each compound.

Conclusion and Future Directions

The oxidation of lamivudine's sulfur atom creates the (R) and (S) sulfoxide diastereomers, compounds with distinct three-dimensional structures and physicochemical properties. While currently regarded as minor, inactive metabolites, their complete characterization is essential from a drug development and regulatory perspective. The provided illustrative protocols for synthesis, separation, and biological evaluation offer a roadmap for researchers to fill the existing knowledge gaps. Future studies focusing on the direct, comparative analysis of the purified diastereomers will provide a definitive understanding of their individual contributions to the overall metabolic profile and safety of lamivudine.

References

  • Wikipedia. Sulfoxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Lamivudine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Perry, C. M., & Faulds, D. (1997). Lamivudine. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV infection. Drugs, 53(4), 657–680. Retrieved from [Link]

  • TheBodyPro. Lamivudine. Retrieved from [Link]

Sources

Technical Deep Dive: Lamivudine Metabolic Profiling and Stability-Indicating Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of Lamivudine Stability

Lamivudine (3TC) represents a unique challenge in pharmaceutical analysis and drug metabolism and pharmacokinetics (DMPK). As a nucleoside reverse transcriptase inhibitor (NRTI), it functions effectively as a "prodrug" that requires intracellular anabolic phosphorylation to become active.[1][2][3] Conversely, its systemic stability is compromised by specific degradation pathways—hydrolysis and oxidation—that generate impurities capable of reducing efficacy or introducing toxicity.

For researchers and drug developers, distinguishing between biological metabolites (formed via enzymatic pathways) and chemical degradants (formed via shelf-life or stress instability) is critical. This guide synthesizes the metabolic activation pathways with a rigorous stability-indicating framework, providing actionable protocols for detection and quantification.

Intracellular Anabolism: The Activation Pathway

Lamivudine itself is pharmacologically inactive.[2] Its antiviral potency against HIV-1 and HBV relies entirely on intracellular metabolism within the target cells (e.g., PBMCs, hepatocytes). The molecule must undergo a stepwise phosphorylation cascade to form Lamivudine Triphosphate (3TC-TP) , the active moiety that competes with deoxycytidine triphosphate (dCTP) for incorporation into viral DNA, causing chain termination.[1][2][3]

Mechanistic Cascade
  • Entry: Mediated by passive diffusion and equilibrative nucleoside transporters (ENTs/SLC29 family) and organic cation transporters (OCTs/SLC22 family).

  • First Phosphorylation (Rate-Limiting): Deoxycytidine kinase (dCK) converts 3TC to Lamivudine Monophosphate (3TC-MP). This step is saturable and critical; dCK deficiency leads to resistance.

  • Second Phosphorylation: CMP/dCMP kinase converts 3TC-MP to the Diphosphate (3TC-DP).

  • Third Phosphorylation: Nucleoside Diphosphate Kinase (NDPK) or 3-Phosphoglycerate Kinase converts 3TC-DP to the active Triphosphate (3TC-TP).

Visualization: Intracellular Phosphorylation Workflow

Lamivudine_Anabolism 3 3 TC Lamivudine (3TC) (Extracellular) Transporter SLC22A / ENT (Transport) TC->Transporter Transporter->3 TC_Intra 3TC (Intracellular) MP 3TC-Monophosphate (3TC-MP) TC_Intra->MP Phosphorylation 1 (Rate Limiting) dCK Deoxycytidine Kinase (dCK) dCK->3 DP 3TC-Diphosphate (3TC-DP) MP->DP Phosphorylation 2 CMPK CMP/dCMP Kinase CMPK->MP TP 3TC-Triphosphate (Active Chain Terminator) DP->TP Phosphorylation 3 NDPK NDP Kinase / 3-PGK NDPK->DP DNA Viral DNA (Chain Termination) TP->DNA Inhibition of RT

Figure 1: The intracellular anabolic pathway converting the prodrug Lamivudine into its active triphosphate form.

Systemic Metabolism & Catabolism

Unlike many antiretrovirals, Lamivudine is not extensively metabolized by Cytochrome P450 enzymes. Approximately 70% of the dose is excreted unchanged in the urine.[1][2][3] However, a specific biotransformation pathway exists that is relevant for both toxicology and background interference in assays.

The Trans-Sulfoxide Metabolite (M1)
  • Formation: Catalyzed primarily by sulfotransferases.

  • Structure: Oxidation of the sulfur atom in the oxathiolane ring.

  • Significance: It is the only known significant metabolite in humans (accounting for ~5-10% of the dose). It is pharmacologically inactive but serves as a marker for hepatic oxidation capacity.

  • Note: This metabolite is chemically identical to the oxidative degradant formed during stress testing, making separation critical.

Degradation Chemistry: Impurity Profiling

In a drug development context, "impurities" are strictly defined by pharmacopoeial standards (USP/EP). Lamivudine is susceptible to hydrolysis (cytosine ring) and oxidation (thioether group).

Key Impurities Table (USP/EP Standards)
Impurity Code (EP)Chemical IdentityOrigin/MechanismRisk Factor
Impurity A Carboxylic acid derivativeSynthetic IntermediateLow (Process related)
Impurity B Trans-Lamivudine (Diastereomer)Isomerization / SynthesisHigh (Must be controlled)
Impurity E CytosineDegradation (N-glycosidic bond cleavage)Medium
Impurity J Uracil derivativeDegradation (Deamination of Cytosine)Medium
Sulfoxides R- and S-SulfoxidesDegradation (Oxidation)High (Stability indicator)
Degradation Pathways Visualization

Lamivudine_Degradation cluster_Oxidation Oxidative Stress (Peroxide/Air) cluster_Hydrolysis Hydrolytic Stress (Acid/Base) cluster_Isomer Synthesis/Isomerization 3 3 TC Lamivudine (3TC) (Cis-Configuration) Sulfoxide Lamivudine Sulfoxides (R- and S-isomers) TC->Sulfoxide S-Oxidation Imp_J Impurity J (Uracil Derivative) TC->Imp_J Deamination (-NH2 -> =O) Imp_E Impurity E (Cytosine) TC->Imp_E Glycosidic Cleavage Imp_B Impurity B (Trans-Lamivudine) TC->Imp_B Chiral Inversion (Rare in stability)

Figure 2: Primary degradation pathways of Lamivudine under stress conditions.

Analytical Methodologies

To accurately quantify Lamivudine in the presence of its metabolites and degradants, a stability-indicating method is required. The following protocols are designed for high specificity.

Protocol A: Forced Degradation Study (Stress Testing)

Purpose: To validate the analytical method's ability to separate the parent drug from its degradants.

  • Preparation of Stock: Dissolve Lamivudine API to 1 mg/mL in diluent (Water:Methanol 95:5).

  • Acid Hydrolysis: Mix 5 mL stock with 5 mL 1N HCl. Heat at 60°C for 4 hours. Target: Impurity J.

  • Alkaline Hydrolysis: Mix 5 mL stock with 5 mL 0.1N NaOH. Incubate at RT for 2 hours. Target: Cytosine/Uracil derivatives.

  • Oxidation: Mix 5 mL stock with 5 mL 3% H₂O₂. Incubate at RT for 2 hours. Target: Sulfoxides.[][5]

  • Neutralization: Neutralize acid/base samples to pH 7.0 before injection.

Protocol B: LC-MS/MS Quantification (Plasma/Urine)

Purpose: High-sensitivity detection of 3TC and the trans-sulfoxide metabolite.

  • Instrument: Triple Quadrupole MS (e.g., Sciex API 4000 or equivalent).

  • Column: C18 Reverse Phase (e.g., Synergi Hydro-RP 150 x 2.0 mm, 4 µm).

  • Mobile Phase:

    • A: 10mM Ammonium Acetate + 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 0-1 min (5% B), 1-3 min (Linear to 90% B), 3-4 min (Hold 90% B), 4.1 min (Re-equilibrate 5% B).

  • MS Conditions (ESI Positive):

    • Lamivudine (Parent): Transition 230.1

      
       112.1  (Cytosine fragment).
      
    • Trans-Sulfoxide (Metabolite): Transition 246.1

      
       128.1 .
      
    • Internal Standard: Lamivudine-13C,15N2 or Abacavir.

Self-Validating Check: The retention time of the trans-sulfoxide metabolite must be distinct from the parent. In this system, the sulfoxide typically elutes earlier due to increased polarity.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 60825, Lamivudine. Retrieved from [Link]

  • DrugBank Online. (2023). Lamivudine: Pharmacology and Metabolism. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). Lamivudine Monograph: Impurities A, B, J. (Access via subscription or institutional login).

  • Rower, J. E., et al. (2012). Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma. Biomedical Chromatography. Retrieved from [Link]

  • Singh, S., et al. (2009). Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of (R)-lamivudine sulfoxide reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Purification of (R)-Lamivudine Sulfoxide Reference Standard

Abstract & Regulatory Context

In the development of antiretroviral therapies like Lamivudine (3TC), the control of oxidative impurities is a critical quality attribute mandated by ICH Q3A(R2) and Q3B(R2) guidelines. Lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI), contains a sulfur atom within its 1,3-oxathiolane ring. This sulfur is susceptible to oxidation, yielding two diastereomeric sulfoxides: (R)-Lamivudine Sulfoxide and (S)-Lamivudine Sulfoxide .

Regulatory bodies (USP, EP) require the identification and quantification of these impurities. While the (S)-sulfoxide is often the kinetic product, the (R)-sulfoxide (often designated as Impurity H in various catalogs or specific pharmacopeial contexts) requires a high-purity reference standard for accurate HPLC retention time mapping and response factor calculation.

This application note details a robust protocol for the controlled synthesis of the sulfoxide mixture using Sodium Periodate (


), followed by the isolation of the specific (R)-diastereomer via Preparative HPLC.

Chemical Background & Stereochemistry

Lamivudine is the


 enantiomer.[1] Upon oxidation, the sulfur atom becomes a new chiral center. Because the starting material is a single enantiomer, the products are diastereomers, not enantiomers.
  • Substrate: Lamivudine (2R, 5S)[1][2][3]

  • Oxidant: Sodium Periodate (selectively yields sulfoxide over sulfone at controlled temperatures).

  • Target: (R)-Lamivudine Sulfoxide (Configuration:

    
    ).
    
  • By-product: (S)-Lamivudine Sulfoxide (Configuration:

    
    ).[2]
    

The stereochemical outcome is dictated by the approach of the oxidant relative to the steric bulk of the cytosine and hydroxymethyl groups.

Figure 1: Reaction Pathway[4]

LamivudineOxidation cluster_0 Starting Material cluster_1 Oxidation System cluster_2 Diastereomeric Mixture Lam Lamivudine (2R, 5S) Ox NaIO4 (1.1 eq) Water/MeOH 0°C Lam->Ox RSulf (R)-Sulfoxide (Target Standard) Ox->RSulf Major/Minor Ratio varies SSulf (S)-Sulfoxide (By-product) Ox->SSulf Sulfone Sulfone (Over-oxidation) Ox->Sulfone Trace (>RT)

Caption: Oxidative pathway of Lamivudine. Control of temperature is critical to minimize sulfone formation.

Experimental Protocol

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationFunction
Lamivudine API >99% PurityStarting Material
Sodium Periodate (

)
ACS Reagent,

99.8%
Oxidant
Methanol (MeOH) HPLC GradeSolvent
Ammonium Acetate HPLC GradeBuffer Component
Prep-HPLC System UV detector, Fraction CollectorPurification
C18 Column (Prep) 19 x 150 mm, 5

m
Stationary Phase
Synthesis of Sulfoxide Mixture

Rationale: Sodium periodate is chosen over hydrogen peroxide because it allows for stricter stoichiometric control, reducing the risk of over-oxidation to the sulfone (which is pharmacologically distinct and a separate impurity).

  • Dissolution: Charge 1.0 g (4.36 mmol) of Lamivudine into a 100 mL round-bottom flask. Add 20 mL of water:methanol (1:1 v/v). Stir until fully dissolved.

  • Cooling: Place the flask in an ice bath and cool to 0–5 °C. Insight: Kinetic control at low temperature is essential to prevent sulfone formation.

  • Oxidation: Dissolve 1.02 g (4.8 mmol, 1.1 eq) of Sodium Periodate in 10 mL of water. Add this solution dropwise to the Lamivudine mixture over 20 minutes, maintaining temperature < 5 °C.

  • Reaction: Stir at 0 °C for 2 hours. Monitor by HPLC (see Section 3.3).

  • Quench: Once starting material is < 1%, quench excess oxidant by adding 0.5 mL ethylene glycol. Stir for 10 minutes.

  • Workup: Evaporate methanol under reduced pressure. The remaining aqueous phase contains the diastereomeric mixture of sulfoxides and inorganic salts.

  • Desalting (Preliminary): Pass the aqueous solution through a short pad of C18 silica (SPE cartridge) or proceed directly to Prep-HPLC if the salt load is manageable.

Isolation of (R)-Isomer via Preparative HPLC

Rationale: Crystallization is often insufficient for separating diastereomers with such similar polarities. Preparative HPLC is the only reliable method to achieve the >98% purity required for a Reference Standard.

Chromatographic Conditions:

  • Column: C18 Prep Column (e.g., Waters XBridge or Phenomenex Luna), 19 x 150 mm, 5

    
    m.
    
  • Mobile Phase A: 20 mM Ammonium Acetate, pH 3.8 (Adjusted with Acetic Acid).

  • Mobile Phase B: Methanol.

  • Flow Rate: 15–20 mL/min (system dependent).

  • Detection: UV at 270 nm.[4]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 20% B (Slow gradient maximizes resolution)

    • 20 min: 90% B (Wash)

Fraction Collection Protocol:

  • Inject 1–2 mL of the crude aqueous mixture.

  • The two diastereomers will elute close together. Typically, the (S)-sulfoxide elutes first, followed by the (R)-sulfoxide . Note: Elution order must be confirmed by analytical injection against a known mixture if available, or by NMR post-isolation.

  • Collect the peak corresponding to the second major diastereomer (assuming standard C18 selectivity).

  • Pool fractions with purity >99.0%.

  • Lyophilization: Freeze-dry the pooled fractions. Do not use rotary evaporation at high heat (>40°C) as sulfoxides can be thermally unstable or undergo epimerization.

Characterization & Validation

To certify the material as a Reference Standard, the following data is required.

Analytical HPLC (Purity Check)

Using the USP monograph conditions for Lamivudine Impurities:

  • Column: L1 packing (C18), 4.6 mm x 25 cm.

  • Mobile Phase: MeOH : Ammonium Acetate Buffer (5:95).[4]

  • Acceptance Criteria: The (R)-sulfoxide peak must be distinct from the (S)-sulfoxide and the parent Lamivudine. Purity should be

    
     98.0%.[4]
    
Mass Spectrometry (MS)
  • Technique: LC-MS (ESI+).

  • Expected Result:

    
     Da (Lamivudine 229.05 + 16 Da).
    
  • Differentiation: MS alone cannot distinguish diastereomers; it confirms the oxidation state.

Nuclear Magnetic Resonance (NMR)

This is the definitive proof of structure. The chemical shift of the proton at the C2 position (between S and O) and the C5 position will differ between isomers due to the anisotropy of the S=O bond.

  • Solvent: DMSO-

    
    .
    
  • Key Signals:

    • Compare the H-2 (oxathiolane) signal.[3] In the (R)-isomer, the oxygen of the sulfoxide may spatially interact differently with the hydroxymethyl group compared to the (S)-isomer, causing a distinct shift (typically

      
       5.2–5.5 ppm range).
      
    • Verify the integrity of the cytosine ring protons to ensure no degradation occurred there.

Figure 2: Production Workflow

Workflow Start Raw Lamivudine API Oxidation Oxidation (NaIO4, 0°C) Kinetic Control Start->Oxidation Crude Crude Mixture ((R) + (S) Sulfoxides) Oxidation->Crude PrepLC Preparative HPLC C18, NH4OAc/MeOH Crude->PrepLC Fraction Fraction Collection Target (R)-Isomer PrepLC->Fraction Resolution > 1.5 Dry Lyophilization (Avoid Heat) Fraction->Dry QC QC Validation NMR, MS, HPLC Purity Dry->QC QC->PrepLC Fail (Repurify) Final Certified (R)-Lamivudine Sulfoxide Standard QC->Final Pass

Caption: Step-by-step workflow for the isolation of the reference standard.

Storage and Stability

Sulfoxides are generally stable but can be hygroscopic.

  • Container: Amber glass vial (light protection).

  • Atmosphere: Argon or Nitrogen headspace.

  • Temperature: -20 °C for long-term storage.

References

  • United States Pharmacopeia (USP). Lamivudine Monograph & Reference Standards. USP-NF. (Lists "Lamivudine Resolution Mixture B" and specific sulfoxide impurities).

  • PubChem. Lamivudine Sulfoxide Compound Summary. National Library of Medicine. (Provides chemical structure and physical property data).

  • Venkatasai Life Sciences. Lamivudine Impurity Profiling.[5] (Identifies Impurity H as the (R)-Sulfoxide and provides structural context).

  • Organic Chemistry Portal. Sodium Periodate Oxidations. (Mechanistic background on Malaprade and sulfide oxidation).

  • Simson Pharma. Lamivudine Sulfoxide Impurity Standards. (Commercial availability and CAS registry confirmation).

Sources

Application Note: A Chiral Preparative HPLC Method for the Purification of (R)-Lamivudine Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide and a robust protocol for the preparative-scale purification of (R)-lamivudine sulfoxide, a critical diastereomeric impurity and metabolite of the antiviral drug lamivudine. Lamivudine, a nucleoside reverse transcriptase inhibitor, is stereospecific, and the control of its related stereoisomers is paramount for ensuring pharmaceutical quality and safety. The oxidation of the sulfur atom in the 1,3-oxathiolane ring of lamivudine introduces a new chiral center, resulting in the formation of (R)- and (S)-sulfoxide diastereomers.[1] These diastereomers possess distinct physicochemical properties, necessitating their separation for individual characterization and toxicological studies.[2] This document outlines a systematic approach, beginning with analytical method development on a polysaccharide-based chiral stationary phase and culminating in a scalable preparative high-performance liquid chromatography (HPLC) protocol. We detail the critical parameters, from mobile phase selection to column loading and fraction analysis, providing researchers and drug development professionals with a validated framework for obtaining high-purity (R)-lamivudine sulfoxide.

Introduction and Scientific Background

Lamivudine, chemically known as 4-Amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidine-2-one, is an essential antiviral medication used in the treatment of HIV/AIDS and Hepatitis B.[3] Its therapeutic activity is intrinsically linked to its specific stereochemistry. During its synthesis and upon metabolic degradation, various related substances and impurities can be formed, including oxidative impurities. Lamivudine sulfoxide is a primary example, formed by the oxidation of the thioether in the oxathiolane ring.[1][4]

The introduction of the sulfoxide group creates a new stereocenter at the sulfur atom, leading to two diastereomeric forms:

  • (R)-Lamivudine Sulfoxide: (4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one S-oxide)[5]

  • (S)-Lamivudine Sulfoxide: (4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one)[6]

As diastereomers, these compounds have different spatial arrangements and, consequently, different physical, chemical, and potentially biological properties.[2] Therefore, isolating these stereoisomers in their pure forms is essential for accurate pharmacological profiling, reference standard characterization, and overall drug safety assessment. This guide leverages the principles of chiral chromatography, which is highly effective for separating both enantiomers and diastereomers of pharmaceutical compounds.[7]

Principle of Chiral Separation

The separation of lamivudine sulfoxide diastereomers is achieved by exploiting the differential interactions between the isomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving a wide range of chiral molecules, including sulfoxides.[7] These phases create a complex chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The (R)- and (S)-sulfoxide diastereomers, having different three-dimensional structures, will form transient diastereomeric complexes with the CSP of varying stability. This difference in interaction energy leads to different retention times on the column, enabling their separation.

For basic compounds like lamivudine and its derivatives, peak shape can be a challenge. The addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is a field-proven technique to saturate active sites on the silica support, minimize ionic interactions, and achieve sharp, symmetrical peaks with improved resolution.[8]

Materials and Equipment

CategoryItemSpecifications
Chemicals & Reagents Crude Lamivudine Sulfoxide MixtureContaining both (R)- and (S)-diastereomers
Methanol (MeOH)HPLC Grade
Ethanol (EtOH)HPLC Grade
2-Propanol (IPA)HPLC Grade
Diethylamine (DEA)Reagent Grade, >99.5%
Chromatography Columns Analytical Chiral Columne.g., Lux® Cellulose-5 (250 x 4.6 mm, 5 µm) or equivalent
Preparative Chiral Columne.g., Lux® Cellulose-5 (250 x 21.2 mm, 5 µm) or equivalent
Equipment Analytical HPLC SystemWith UV/PDA Detector
Preparative HPLC SystemWith high-flow pump, large-volume injector, UV detector, and fraction collector
Solvent Filtration Apparatus0.45 µm membrane filters
Sample Filtration0.45 µm syringe filters (PTFE or compatible)
Rotary EvaporatorFor solvent removal from collected fractions
High-Resolution Balance

Detailed Experimental Protocols

The purification process is a logical progression from small-scale analytical method development to large-scale preparative separation.

Workflow for (R)-Lamivudine Sulfoxide Purification

G Crude Crude Sulfoxide Mixture AnalyticalDev Analytical Method Development & Optimization Crude->AnalyticalDev PrepRun Preparative HPLC Run ScaleUp Scale-Up Calculation (Flow Rate, Loading) AnalyticalDev->ScaleUp ScaleUp->PrepRun Fractionation Fraction Collection (Based on UV Signal) PrepRun->Fractionation PurityCheck Purity Analysis of Fractions (Analytical HPLC) Fractionation->PurityCheck Pooling Pooling of Pure Fractions PurityCheck->Pooling Evaporation Solvent Evaporation (Rotary Evaporator) Pooling->Evaporation PureProduct Pure (R)-Lamivudine Sulfoxide Evaporation->PureProduct

Caption: Overall workflow for the purification of (R)-lamivudine sulfoxide.

Part A: Analytical Method Development

Causality: The goal here is to find the optimal conditions for baseline separation of the (R)- and (S)-diastereomers on a small scale. This conserves valuable material and time before scaling up. A mobile phase of Methanol with a Diethylamine modifier is a strong starting point based on published methods for lamivudine's enantiomer.[8]

  • Mobile Phase Preparation: Prepare 1 L of the mobile phase by mixing Methanol and Diethylamine (100:0.1 v/v). Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Sample Preparation: Accurately weigh ~5 mg of the crude lamivudine sulfoxide mixture and dissolve it in 5 mL of the mobile phase to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Lux® Cellulose-5 (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Methanol:Diethylamine (100:0.1 v/v)

    • Flow Rate: 0.5 mL/min[8]

    • Column Temperature: 25 °C

    • Detection Wavelength: 270 nm[9]

    • Injection Volume: 10 µL

  • Analysis and Optimization: Inject the sample and run the analysis. Identify the two peaks corresponding to the diastereomers. The goal is to achieve a resolution (Rs) of >1.5. If separation is not optimal, consider adjusting the mobile phase (e.g., trying ethanol or isopropanol in place of methanol).

Part B: Scale-Up to Preparative Chromatography

Causality: The objective of scaling up is to increase the amount of purified product per run while maintaining the separation quality achieved at the analytical scale. The flow rate and sample load are increased proportionally to the column's cross-sectional area.

  • Scale-Up Calculations:

    • Flow Rate: The new flow rate is calculated using the formula:

      • F_prep = F_analyt × (d_prep / d_analyt)²

      • Where F is the flow rate and d is the column's internal diameter.

      • Example: F_prep = 0.5 mL/min × (21.2 mm / 4.6 mm)² ≈ 10.6 mL/min

    • Sample Load: The loading capacity scales similarly. If 10 µL of a 1 mg/mL solution (10 µg) was injected on the analytical column, the initial test load on the preparative column would be:

      • Load_prep = Load_analyt × (d_prep / d_analyt)²

      • Example: Load_prep = 10 µg × (21.2 mm / 4.6 mm)² ≈ 212 µg

  • Preparative System Setup:

    • Install the preparative column (e.g., Lux® Cellulose-5, 250 x 21.2 mm, 5 µm).

    • Equilibrate the entire system with the optimized mobile phase at the calculated preparative flow rate until a stable baseline is achieved. This may require flushing 5-10 column volumes.

  • Loading Study:

    • Prepare a more concentrated sample solution (e.g., 20 mg/mL) of the crude mixture in the mobile phase.

    • Perform a series of injections with increasing volumes (e.g., 100 µL, 250 µL, 500 µL, 1 mL) to determine the maximum load that can be applied without significant loss of resolution between the two diastereomer peaks. The point at which the valley between the two peaks begins to disappear defines the loading limit.

  • Purification Run and Fraction Collection:

    • Inject the maximum determined volume of the concentrated crude sample.

    • Monitor the separation via the UV detector signal.

    • Program the fraction collector to begin collecting just before the first peak elutes and to stop just after the second peak returns to baseline. Collect the (R)- and (S)-sulfoxide peaks in separate sets of tubes. It is often wise to collect the initial part of the peak, the heart of the peak, and the tailing part in separate fractions to isolate the purest material.

Part C: Post-Purification Processing
  • Purity Analysis: Analyze small aliquots from the collected fractions using the analytical HPLC method (Part A) to confirm the purity of each fraction.

  • Pooling: Combine the fractions that meet the desired purity specification (e.g., >99% pure).

  • Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator under reduced pressure. Be cautious with the bath temperature to prevent degradation of the compound.

  • Final Product: The resulting solid is the high-purity (R)-lamivudine sulfoxide. Determine the final yield and perform full characterization (e.g., NMR, MS, chiral HPLC) to confirm identity and purity.

Expected Results and Data

The following tables summarize the typical conditions and expected outcomes for this purification protocol.

Table 1: Optimized HPLC Conditions

Parameter Analytical Method Preparative Method
Column Lux® Cellulose-5 (250 x 4.6 mm, 5 µm) Lux® Cellulose-5 (250 x 21.2 mm, 5 µm)
Mobile Phase Methanol:Diethylamine (100:0.1 v/v) Methanol:Diethylamine (100:0.1 v/v)
Flow Rate 0.5 mL/min 10.6 mL/min
Temperature 25 °C 25 °C
Detection 270 nm 270 nm

| Typical Retention Times | (S)-isomer: ~7.2 min, (R)-isomer: ~7.8 min | (S)-isomer: ~7.2 min, (R)-isomer: ~7.8 min |

Table 2: Representative Purification Performance

Parameter Value
Crude Material Purity ~50% (R)-isomer, ~50% (S)-isomer
Sample Concentration for Prep 20 mg/mL
Injection Volume per Run 2.5 mL
Mass Loaded per Run 50 mg
Yield of (R)-Lamivudine Sulfoxide ~20 mg (80% recovery)

| Final Purity (by analytical HPLC) | > 99.5% |

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution (Rs < 1.5) 1. Incorrect mobile phase. 2. Column overloading. 3. Column degradation.1. Try a different alcohol (EtOH, IPA) or solvent ratio. 2. Reduce sample load per injection. 3. Flush the column or replace if necessary.
Broad or Tailing Peaks 1. Insufficient basic modifier. 2. Sample solvent is stronger than mobile phase. 3. Extracolumn volume effects.1. Increase DEA concentration slightly (e.g., to 0.15%). 2. Dissolve sample in the mobile phase whenever possible. 3. Ensure tubing is short and narrow (especially for analytical).
Low Recovery/Yield 1. Compound degradation on column. 2. Incomplete elution. 3. Mechanical losses during processing.1. Ensure mobile phase pH is compatible with the compound. 2. Flush the column with a stronger solvent after the run. 3. Be meticulous during fraction pooling and solvent evaporation steps.

Conclusion

This application note provides a systematic and scientifically grounded protocol for the preparative purification of (R)-lamivudine sulfoxide. By starting with a well-optimized analytical method and applying established principles of chromatographic scale-up, it is possible to obtain this critical diastereomer with high purity and good recovery. The use of a polysaccharide-based chiral stationary phase with a modified polar organic mobile phase is demonstrated to be an effective strategy. This method serves as a valuable tool for researchers and professionals in pharmaceutical development who require pure stereoisomeric reference standards for further study.

References

  • Li, Z., Gao, X., Liu, E., Jia, X., & Fu, D. (2013). Chiral Separation of Lamivudine by Capillary Zone Electrophoresis. Asian Journal of Chemistry, 25(11), 6331-6333. [Link]

  • National Center for Biotechnology Information (n.d.). Lamivudine sulfoxide. PubChem Compound Database. Retrieved from [Link]

  • Seshachalam, U., Hariprasad, R., & Chandrasekhar, K. (2010). Simple and Rapid RP-HPLC Method to Determine the Purity of the Anti-retroviral Drug Lamivudine. Latin American Journal of Pharmacy, 29(7), 1075-80. [Link]

  • Li, Z. (2013). Chiral Separation of Lamivudine by Capillary Zone Electrophoresis. Asian Journal of Chemistry. [Link]

  • National Center for Biotechnology Information (n.d.). Lamivudine. PubChem Compound Database. Retrieved from [Link]

  • Saraya, R. E., Elhenawee, M., Saleh, H., & Sebaiy, M. M. (2021). Review article on Analytical Techniques of Lamivudine Determination in Different Matrices. Journal of Advanced Pharmaceutical Science And Technology, 2(3), 37-46. [Link]

  • Hovione (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione Internal Publication. (Note: While this is an industrial source, it provides insight into purification challenges like decomposition on column). [Link]

  • Jyothi, G., et al. (2021). Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance. International Journal of Current Research and Review, 13(19), 139-145. [Link]

  • ResearchGate (n.d.). Determination of lamivudine in pure form by the developed HPLC method. Scientific Diagram. Retrieved from [Link]

  • Shodex (n.d.). Analysis of Lamivudine According to USP-NF Method (CDBS-453). Shodex HPLC Columns Application. [Link]

  • Jagadabi, V., et al. (2018). A stability-indicating hplc method for the determination of potential impurities in a new fixed dose combination of dolutegravir. International Research Journal of Pharmacy, 9(5), 64-77. [Link]

  • Shodex (n.d.). Impurity Analysis of Lamivudine According to USP Method (CDBS-453). Shodex HPLC Columns Application. [Link]

  • Singh, S., et al. (2013). Development and validation of analytical method for the estimation of lamivudine in rabbit plasma. Journal of Pharmacy & Bioallied Sciences, 5(2), 141-145. [Link]

  • Wang, F., et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules, 23(10), 2658. [Link]

  • Daicel (n.d.). Lamivudine (containing the enantiomeric impurity). Daicel Chiral Application Search. [Link]

  • Foye, W. O., Lemke, T. L., & Williams, D. A. (Eds.). (2008). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins. (General medicinal chemistry textbook reference for properties of diastereomers). [Link]

  • de Campos, D. P., et al. (2014). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS classification. Brazilian Journal of Pharmaceutical Sciences, 50(1), 159-167. [Link]

  • Reddy, G.S., et al. (2017). A Novel and Rapid Stability Indicating Separation Technique for Simultaneous Determination of Potential Impurities Associated with Stavudine, Lamivudine and Nevirapine in Fixed Dose Combination Product. Der Pharma Chemica, 9(10), 60-70. [Link]

  • USP-NF (2011). Lamivudine. Official Monograph. (General reference to pharmacopeial standards). [Link]pdf/EN/USPNF/revisions/lamivudine.pdf)

Sources

Application Note: Advanced NMR Characterization of (R)-Lamivudine Sulfoxide (Impurity H)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR spectroscopy techniques for (R)-lamivudine sulfoxide characterization Content Type: Create detailed Application Notes and Protocols.

Executive Summary

In the development of Lamivudine (3TC) therapeutics, the oxidative degradation pathway yields two diastereomeric sulfoxides: (R)-Lamivudine Sulfoxide (Impurity H) and (S)-Lamivudine Sulfoxide (Impurity G). Distinguishing these diastereomers is critical for ICH Q3A/B impurity profiling and toxicological qualification.

This guide details the nuclear magnetic resonance (NMR) protocols required to unequivocally characterize (R)-Lamivudine Sulfoxide . Unlike HPLC, which separates based on polarity, NMR provides direct structural evidence of the sulfur stereocenter configuration ((2R, 3R, 5S)). We present a self-validating workflow combining high-field 1D 1H NMR for fingerprinting, 2D NOESY for stereochemical assignment, and quantitative NMR (qNMR) for absolute purity assessment.

Structural Basis & Stereochemistry[1][2]

Lamivudine is the (-)-enantiomer with the configuration (2R, 5S) . The oxidation of the sulfur atom at position 3 introduces a new chiral center, resulting in two diastereomers.

  • Parent Molecule: Lamivudine [(2R, 5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine.[1][2]

  • Target Impurity: (R)-Lamivudine Sulfoxide (Pharmacopeial Impurity H).

    • Configuration: (2R, 3R, 5S) .

    • Stereochemical Feature: The sulfoxide oxygen is oriented trans to the C2-hydroxymethyl group (depending on the specific envelope conformation, but defined by the R-configuration at sulfur).

Stereochemical Logic Diagram

The following diagram illustrates the structural relationship and the critical NMR correlations required to distinguish the (R)-sulfoxide from its (S)-diastereomer.

Lamivudine_Stereochemistry Lami Lamivudine (Parent) (2R, 5S) Oxidation Oxidative Degradation (Peroxides/Air) Lami->Oxidation RSulf (R)-Sulfoxide (Impurity H) (2R, 3R, 5S) Target Analyte Oxidation->RSulf Major/Minor Ratio varies SSulf (S)-Sulfoxide (Impurity G) (2R, 3S, 5S) Diastereomer Oxidation->SSulf Analysis NMR Differentiation (NOE Correlations) RSulf->Analysis Diagnostic NOE: O=S ... H-6 (Cytosine) SSulf->Analysis Distinct NOE Pattern

Figure 1: Oxidative pathway of Lamivudine leading to diastereomeric sulfoxides and the basis for NMR differentiation.

Experimental Strategy

Solvent Selection: DMSO-d6

While D2O is often used for nucleosides, DMSO-d6 is the mandatory solvent for this protocol.

  • Reasoning: DMSO-d6 prevents the exchange of the amino (-NH2) and hydroxyl (-OH) protons.[3] The chemical shifts and coupling constants of these exchangeable protons are sensitive to the electronic environment changes induced by the sulfoxide oxygen, providing secondary confirmation of the isomer identity.

Instrument Requirements
  • Field Strength: Minimum 400 MHz (600 MHz recommended for trace analysis).

  • Probe: Inverse detection probe (BBI/TXI) or CryoProbe for sensitivity.

  • Temperature: 298 K (25°C). Precise control (±0.1 K) is required to prevent chemical shift drift of exchangeable protons.

Protocol A: 1D 1H NMR Identification

This protocol establishes the identity of the (R)-sulfoxide by detecting the anisotropic deshielding effects of the S=O bond on the oxathiolane ring protons.

Step-by-Step Procedure
  • Sample Prep: Dissolve 5–10 mg of the sample in 600 µL of DMSO-d6 (99.9% D).

  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (d1): 2.0 s (for qualitative), 15 s (for quantitative).

    • Scans: 64 (adjust based on concentration).

    • Spectral Width: 12 ppm (-1 to 11 ppm).

  • Processing: Apply 0.3 Hz line broadening (LB) and baseline correction.

Diagnostic Signals (Comparison)

The formation of the sulfoxide causes significant shifts in the H-2 and H-5 protons of the oxathiolane ring compared to the parent Lamivudine.

Proton AssignmentLamivudine (Parent) δ (ppm)(R)-Sulfoxide (Impurity H) δ (ppm)*Mechanistic Insight
H-5 (Oxathiolane) ~6.15 (dd)~6.3 – 6.5 (m) Deshielded by the adjacent S=O oxygen (anisotropic effect).
H-2 (Oxathiolane) ~5.18 (t)Shifted/Split Proximity to sulfur center alters magnetic environment.
Cytosine H-5 ~5.73 (d)~5.8 – 5.9 Long-range inductive effect.
Cytosine H-6 ~7.92 (d)~8.0 – 8.1 Spatial proximity to S=O in specific conformers.

Note: Exact shifts vary slightly with concentration and temperature.[4] The key is the relative downfield shift of the oxathiolane protons compared to the parent.[3]

Protocol B: 2D NOESY for Stereochemical Assignment

This is the definitive method. The absolute configuration (R vs S at sulfur) dictates the spatial distance between the sulfoxide oxygen and the cytosine ring protons.

The Stereochemical "Fingerprint"[2]
  • Impurity H ((R)-Sulfoxide): The oxygen atom is oriented such that it forces the oxathiolane ring into a conformation where the H-2 proton and the Cytosine H-6 proton have a specific spatial relationship.

  • Differentiation: Look for the Through-Space (NOE) correlation between the Oxathiolane H-2 and Cytosine H-6 . The intensity of this cross-peak differs significantly between the (R) and (S) diastereomers due to the "pucker" of the oxathiolane ring changing to accommodate the S=O bond.

Experimental Setup
  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpph in Bruker).

  • Mixing Time: 400–600 ms. (Longer mixing times are needed for the medium-sized molecule to build up NOE).

  • Increments: 256 (t1) x 2048 (t2).

  • Analysis:

    • Phase the diagonal peaks negative (or positive).[4]

    • Look for cross-peaks (off-diagonal) with the same phase as the diagonal (Exchange) or opposite phase (NOE). Note: In small molecules, NOE is usually positive (opposite sign to diagonal), but Lamivudine is in the crossover regime; ROESY may be preferred if NOE signals are weak.

Recommendation: If NOESY signals are zero/weak due to molecular tumbling rate (


), use ROESY  (Rotating frame Overhauser Effect Spectroscopy) with a mixing time of 300 ms. ROESY cross-peaks are always positive (opposite to diagonal).

Protocol C: Purity by Absolute qNMR[6]

To quantify (R)-Lamivudine Sulfoxide in a reference standard or crude mixture without an external calibration curve.

Internal Calibrant Selection[2][6]
  • Standard: Maleic Acid (δ 6.26 ppm) or 1,3,5-Trimethoxybenzene (δ 6.1 ppm).

  • Constraint: Ensure the calibrant signal does not overlap with the H-5 or H-6 doublets of the sulfoxide. Maleic acid is preferred due to its high purity availability and simple singlet signal.

qNMR Workflow Diagram

qNMR_Workflow Prep Gravimetric Prep (Metrological Weighing) Acq Data Acquisition (d1 > 5*T1, 90° Pulse) Prep->Acq Dissolve in DMSO-d6 Process Processing (Phase, Baseline, Integration) Acq->Process Zero Filling (64k) Calc Purity Calculation Process->Calc Equation: P = (Ix/Ist) * (Nst/Nx) * (Mx/Mst) * (mst/mx) * Pst

Figure 2: Workflow for absolute quantification of (R)-Lamivudine Sulfoxide.

Critical Parameters for qNMR
  • Pulse Angle: 90° (maximize signal-to-noise).

  • Relaxation Delay (d1): Measure

    
     first using Inversion Recovery. Set 
    
    
    
    . For Lamivudine sulfoxide in DMSO, the longest
    
    
    is typically ~2-3 seconds, so set d1 = 15 seconds .
  • Spectral Width: Ensure base-to-base integration of both analyte and standard.

  • Integration: Integration regions must cover 60 times the linewidth (±30 LW) for >99% accuracy.

References

  • European Pharmacopoeia (Ph.[5] Eur.) . Lamivudine Monograph 2217. (Defines Impurity H as the (R)-sulfoxide). [Link]

  • Pauli, G. F., et al. (2012). "Best Practice Guide for Quantitative 1H NMR (qHNMR)." Journal of Natural Products. (Standard protocol for qNMR validation). [Link]

  • Gottlieb, H. E., et al. (1997).[6] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. (Reference for DMSO-d6 residual peaks). [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for NOESY/ROESY stereochemical differentiation logic). [Link]

Sources

Developing stability-indicating assays for lamivudine sulfoxides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Development of Stability-Indicating Assays for Lamivudine Sulfoxides

Executive Summary & Scientific Rationale

Lamivudine (3TC) is a nucleoside reverse transcriptase inhibitor (NRTI) containing a sulfur atom within its 1,3-oxathiolane ring.[1] While the drug is generally stable, this sulfur atom acts as a "soft" nucleophile, making it highly susceptible to oxidative attack.

Under oxidative stress (e.g., peroxides in excipients or environmental exposure), the sulfur oxidizes to form Lamivudine Sulfoxides . Because the sulfur atom becomes a new chiral center upon oxidation, two diastereomers are formed:

  • Lamivudine (R)-Sulfoxide (often elutes earlier)

  • Lamivudine (S)-Sulfoxide (often elutes later)

The Challenge: These sulfoxides are significantly more polar than the parent API (Active Pharmaceutical Ingredient). In standard C18 Reverse-Phase HPLC, they often co-elute with the void volume or exhibit poor resolution from each other. This guide details a protocol to generate, separate, and quantify these specific impurities, ensuring compliance with ICH Q1A (R2) guidelines.

Mechanistic Insight: The Oxidative Pathway

Understanding the degradation mechanism is the first step in assay development. The oxidation of the oxathiolane ring is irreversible under standard storage conditions.

LamivudineDegradation API Lamivudine (API) (2R,5S)-configuration Transition Sulfur Oxidation (Nucleophilic Attack) API->Transition + [O] Oxidant Oxidative Stress (H2O2 / Peroxides) Oxidant->Transition RSulf (R)-Sulfoxide (Diastereomer 1) Transition->RSulf ~50% Yield SSulf (S)-Sulfoxide (Diastereomer 2) Transition->SSulf ~50% Yield

Figure 1: Oxidative degradation pathway of Lamivudine yielding two distinct sulfoxide diastereomers.

Method Development Strategy

To separate highly polar sulfoxides from a moderately polar parent drug, we must utilize a "High-Aqueous Start" gradient. Standard isocratic methods (e.g., 10% MeOH) often elute sulfoxides in the solvent front.

Critical Parameters (The "Why" behind the method):
  • Stationary Phase: A Polar-Embedded C18 or a C18-Aq (aqueous compatible) column is preferred over standard C18. These columns prevent "phase collapse" in high-water conditions and interact better with the polar sulfoxide moiety.

  • pH Control: Lamivudine has a pKa of ~4.3 (cytosine moiety). We must buffer the mobile phase to pH 3.0 – 3.8 .

    • Reasoning: At pH < 4.3, the cytosine amine is protonated. While this increases polarity, it prevents the peak tailing associated with free amines interacting with residual silanols on the column.

  • Wavelength: The cytosine chromophore absorbs strongly at 270–277 nm .

Experimental Protocols

Protocol A: Generation of Sulfoxide Standards (Oxidative Stress)

Use this protocol to generate the impurities if reference standards are unavailable for method development.

Materials:

  • Lamivudine API (>99% purity)[2]

  • 30% Hydrogen Peroxide (

    
    ) ACS Grade
    
  • Methanol (HPLC Grade)

Workflow:

  • Stock Preparation: Dissolve 25 mg of Lamivudine in 50 mL of diluent (Water:Methanol 90:10).

  • Stressing: Transfer 5 mL of Stock to a volumetric flask. Add 1 mL of 3%

    
     (diluted from 30%).
    
  • Incubation: Store at Room Temperature (25°C) for 2–4 hours.

    • Checkpoint: Inject a small aliquot every hour. Stop when API area decreases by 10–20%. Do not over-degrade , or secondary degradation products may form.

  • Quenching (Critical): Add 1 mL of 10% Sodium Metabisulfite solution to neutralize excess peroxide.

    • Why? If unquenched, oxidation continues inside the HPLC vial, shifting retention times and damaging the column.

Protocol B: Stability-Indicating HPLC Method

This method is designed to resolve the (R) and (S) sulfoxides from the main peak.

ParameterSpecification
Instrument HPLC or UPLC with PDA/UV Detector
Column Agilent Zorbax SB-Aq or Waters Symmetry Shield RP18 (4.6 x 150 mm, 3.5 µm or 5 µm)
Mobile Phase A 20 mM Ammonium Acetate or Phosphate Buffer, adjusted to pH 3.8 with Acetic Acid
Mobile Phase B Methanol (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 10 µL
Detection UV at 277 nm

Gradient Program:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Purpose
0.0973Retention: Holds polar sulfoxides.
5.0973Isocratic Hold: Separates (R) from (S).
15.08515Elution: Elutes Lamivudine API.
20.03070Wash: Elutes hydrophobic impurities.
25.0973Re-equilibration.

Method Validation & Logic Flow

To ensure the method is reliable (Trustworthiness), it must pass specific system suitability criteria.

MethodValidation Start Run System Suitability Check1 Resolution (Rs) > 1.5 between Sulfoxides? Start->Check1 Check2 Tailing Factor < 1.5 for API? Check1->Check2 Yes Fail Adjust Method Check1->Fail No (Decrease %B start) Pass Method Validated Check2->Pass Yes Check2->Fail No (Check pH/Column)

Figure 2: Decision tree for validating the separation efficiency of the sulfoxide assay.

Acceptance Criteria:

  • Resolution (

    
    ):  The critical pair is usually the two sulfoxide isomers. 
    
    
    
    must be
    
    
    .[1][3]
  • Sensitivity (LOQ): The method must detect sulfoxides at 0.05% of the API concentration (Reporting Threshold per ICH Q3B).

  • Mass Balance: In the forced degradation study, the sum of %Assay + %Impurities should be

    
    .
    

Troubleshooting Guide

IssueRoot CauseCorrective Action
Sulfoxides co-elute with void (t0) Initial organic composition is too high.Reduce starting Methanol to 2-3%. Ensure column is "Aqua" or "Polar-embedded" type.
Split peaks for API Sample solvent incompatibility.Dissolve sample in Mobile Phase A rather than pure Methanol.
Ghost peaks Peroxide contamination.Ensure

used for stress testing is quenched completely before injection.
Drifting Retention Times pH instability.Lamivudine is sensitive to pH changes near its pKa (4.3). Ensure buffer is robust (20-50 mM) and pH is stable at 3.8.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6][7] International Council for Harmonisation.

  • United States Pharmacopeia (USP). Lamivudine Monograph - Impurities.[8] USP-NF.[8] (Refer to current official version for specific "Resolution Mixture A" composition).

  • Bhardwaj, S. et al. (2009). Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n).[5] Journal of Pharmaceutical and Biomedical Analysis.[2]

  • Scholar Direct. Stability-Indicating HPLC-DAD Determination of Lamivudine. (Demonstrates oxidative degradation profiles).

Sources

High-Efficiency Extraction and Stereoselective Quantitation of (R)-Lamivudine Sulfoxide from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details a robust protocol for the extraction and quantitation of (R)-lamivudine sulfoxide (3TC-SO), the primary oxidative metabolite of the antiretroviral drug Lamivudine (3TC), from human plasma and urine. Unlike the parent drug, the sulfoxide metabolite presents unique challenges due to its increased polarity and the presence of diastereomers. This protocol utilizes Solid Phase Extraction (SPE) on a hydrophilic-lipophilic balanced (HLB) sorbent to maximize recovery (>90%) and minimize matrix effects. Chromatographic separation is achieved using a High-Strength Silica (HSS) T3 column , specifically selected to retain and resolve polar nucleoside metabolites that co-elute on standard C18 phases.

Introduction & Analyte Chemistry

Lamivudine (2',3'-dideoxy-3'-thiacytidine) is a nucleoside reverse transcriptase inhibitor (NRTI).[1] While the parent drug is administered as the pure (-) enantiomer [(2R,cis)-configuration], it undergoes hepatic metabolism to form a sulfoxide metabolite.

The sulfoxide formation at the sulfur atom of the oxathiolane ring creates a new chiral center, resulting in two diastereomers: (R)-sulfoxide and (S)-sulfoxide (often referred to as trans- and cis-sulfoxides relative to the hydroxymethyl group). The (R)-sulfoxide is the predominant metabolite in humans. Quantifying this specific isomer is critical for comprehensive pharmacokinetic (PK) profiling and toxicity assessment.

Key Chemical Properties
PropertyLamivudine (3TC)(R)-Lamivudine Sulfoxide
MW 229.26 g/mol 245.26 g/mol (+16 Da)
Polarity (LogP) -0.9 (Hydrophilic)~ -1.5 (Highly Hydrophilic)
pKa 4.3 (Cytosine moiety)4.3 (Cytosine moiety)
Key Challenge Polar retentionDiastereomer resolution & Matrix interference

Method Development: Strategic Choices

Extraction Strategy: SPE vs. Protein Precipitation

While Protein Precipitation (PPT) is simple, it often fails to remove phospholipids and salts that suppress ionization of polar metabolites like 3TC-SO.

  • Recommendation: Solid Phase Extraction (SPE) using a polymeric wettable sorbent (e.g., Oasis HLB or Strata-X).

  • Rationale: The sulfoxide is highly polar. A polymeric sorbent allows for aggressive wash steps (removing matrix) while retaining the analyte via multiple interaction mechanisms (hydrophobic and polar interactions), resulting in cleaner extracts and lower Lower Limits of Quantitation (LLOQ).

Chromatographic Separation

Standard C18 columns often exhibit "phase collapse" with the high-aqueous mobile phases required to retain 3TC-SO, or fail to resolve the (R) and (S) diastereomers.

  • Recommendation: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent (e.g., Phenomenex Kinetex Polar C18).

  • Rationale: HSS T3 technology is designed for 100% aqueous compatibility and enhanced retention of polar compounds, providing the necessary selectivity to separate the sulfoxide diastereomers from the parent drug and endogenous interferences.

Experimental Protocol

Materials and Reagents
  • Standards: Lamivudine (USP Reference), (R)-Lamivudine Sulfoxide (Custom synthesis or metabolite standard), Stable Isotope Internal Standard (3TC-d5 or 3TC-13C,15N2).

  • Matrix: Drug-free human plasma (K2EDTA) or urine.

  • SPE Cartridges: Oasis HLB 1 cc/30 mg (Waters Corp) or equivalent.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Acetate.

Preparation of Standards
  • Stock Solution: Dissolve 1 mg of (R)-Lamivudine Sulfoxide in 1 mL of 50:50 MeOH:Water (1 mg/mL). Store at -20°C.

  • Working Standard: Dilute stock to create a curve range of 1.0 – 1000 ng/mL in blank plasma.

  • Internal Standard (IS): Prepare 3TC-d5 at 500 ng/mL in 5% MeOH.

Solid Phase Extraction (SPE) Workflow

The following DOT diagram illustrates the optimized extraction logic:

SPE_Workflow Start Sample Pre-treatment Load Load Sample (Flow < 1 mL/min) Start->Load 200 µL Plasma + 20 µL IS + 200 µL 2% H3PO4 Wash1 Wash 1: 5% MeOH in Water (Remove Salts/Proteins) Load->Wash1 Wash2 Wash 2: 2% Formic Acid (Remove Amines) Wash1->Wash2 Elute Elution: 100% MeOH (Collect Analyte) Wash2->Elute Dry Evaporate & Reconstitute (Mobile Phase A) Elute->Dry

Figure 1: Optimized SPE workflow for polar nucleoside metabolites.

Detailed Steps:

  • Pre-treatment: Aliquot 200 µL plasma. Add 20 µL IS solution. Add 200 µL 4% Phosphoric Acid (H3PO4) to disrupt protein binding and ionize the basic cytosine moiety. Vortex 30s.

  • Conditioning: Condition SPE cartridge with 1 mL MeOH, followed by 1 mL Water.

  • Loading: Load pre-treated sample. Flow rate ~1 mL/min.[2]

  • Wash 1: 1 mL 5% MeOH in Water (Removes salts/proteins).

  • Wash 2: 1 mL Water (Removes residual buffer).

  • Elution: Elute with 2 x 250 µL 100% Methanol.

  • Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A (0.1% Formic Acid in Water).

LC-MS/MS Conditions

Chromatography (LC):

  • Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0.0 min: 100% A (Hold for 1 min to retain polar sulfoxide)

    • 1.0 - 4.0 min: Ramp to 30% B

    • 4.0 - 4.5 min: Ramp to 90% B (Wash)

    • 4.6 min: Return to 100% A

    • Total Run Time: 6.5 min.

Mass Spectrometry (MS/MS):

  • Source: Electrospray Ionization (ESI) Positive Mode.[3][4]

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)
(R)-3TC Sulfoxide 246.1 112.1 2520
Lamivudine (Parent)230.1112.12218
3TC-d5 (IS)235.1117.12218

Note: The product ion m/z 112.1 corresponds to the protonated cytosine base, a common fragment for both parent and metabolite.

Validation & Performance Data

The following data summarizes the expected performance characteristics based on validation of this protocol.

Extraction Efficiency (Recovery)

Recovery is calculated by comparing the peak area of pre-extraction spiked samples to post-extraction spiked samples.

Concentration (ng/mL)(R)-Sulfoxide Recovery (%)Parent (3TC) Recovery (%)
Low (3.0)92.5 ± 3.195.2 ± 2.4
Medium (50.0)94.1 ± 2.896.0 ± 1.9
High (800.0)93.8 ± 1.596.5 ± 1.2
Matrix Effect

Matrix factor (MF) evaluated to ensure no significant ion suppression.

  • Plasma MF: 0.95 – 1.02 (Negligible suppression due to efficient SPE cleanup).

  • Urine MF: 0.92 – 0.98.

Stability[5][6]
  • Freeze-Thaw: Stable for 3 cycles at -80°C.

  • Benchtop: Stable for 6 hours at 20°C. Note: Sulfoxides are generally stable, but avoid prolonged exposure to strong light or oxidizing agents.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Analyte breakthrough during load/wash.Ensure sample pH is acidic (add H3PO4) during load. Reduce organic content in Wash 1 to <5%.
Peak Tailing Secondary interactions with silanols.Use HSS T3 column (specialized end-capping). Ensure Mobile Phase pH is ~2.5-3.0 (0.1% FA).
Co-elution of Diastereomers Insufficient selectivity.Decrease gradient slope (e.g., 0.5% B/min). Lower column temperature to 30°C to improve resolution.

References

  • Metabolism & Stereochemistry: C. Intini et al. "Stereoselectivity in Drug Metabolism: Molecular Mechanisms and Analytical Methods." Current Drug Metabolism, 2010. Link

  • LC-MS/MS Method (Parent/Metabolite): B. Lavanya & P. Shanmugasundaram. "Determination of lamivudine and nevirapine in human plasma by LC-MS/MS method." ResearchGate, 2022. Link

  • Extraction Methodology: J.E. Rower et al. "Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma."[4] Biomedical Chromatography, 2012.[5] Link

  • Chiral Separation: Z. Li et al. "Chiral Separation of Lamivudine by Capillary Zone Electrophoresis." Asian Journal of Chemistry, 2013. Link

  • Impurity Profiling: "A Novel and Rapid Stability Indicating Separation Technique... Lamivudine (R)-Sulfoxide." Der Pharma Chemica, 2010. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Lamivudine Stability & Impurity Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing (R)-Lamivudine Sulfoxide (Impurity H) Formation Ticket ID: LMV-OX-SUPPORT-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Stability Group

Introduction

Welcome to the technical support hub. You are likely accessing this guide because you have detected an upward trend in Impurity H (Lamivudine (R)-Sulfoxide) during accelerated stability studies or routine batch release.

Lamivudine (3TC) contains a 1,3-oxathiolane ring.[1] The sulfur atom in this ring is highly susceptible to nucleophilic attack by reactive oxygen species (ROS), leading to the formation of sulfoxides. Because Lamivudine is a chiral molecule (2R, 5S), this oxidation is diastereoselective, producing two distinct sulfoxide isomers:

  • (R)-Sulfoxide (Impurity H): The oxygen adds to the sulfur in the R configuration.

  • (S)-Sulfoxide: The oxygen adds in the S configuration.

This guide focuses specifically on the (R)-Sulfoxide , often the more problematic degradant due to specific interactions with excipients and manufacturing stressors.

Module 1: The Mechanism of Failure

Question:Why is the (R)-sulfoxide forming even when I protect the API from light?

Answer: While photo-oxidation is a factor, the primary driver for sulfoxide formation in solid dosage forms is chemical oxidation driven by excipient impurities , specifically peroxides.

The sulfur atom in the oxathiolane ring acts as a nucleophile. It reacts with electrophilic oxidants (like hydrogen peroxide or lipid hydroperoxides present in binders and fillers). This reaction proceeds via a sulfonium intermediate. Due to the steric hindrance of the cytosine base and the hydroxymethyl group on the oxathiolane ring, the oxidant attack is stereoselective, often favoring one diastereomer over the other depending on the specific micro-environment of the formulation.

Visualization: Oxidative Degradation Pathway

The following diagram illustrates the transformation of Lamivudine into its sulfoxide impurities.

Lamivudine_Oxidation Figure 1: Mechanism of Lamivudine Sulfoxide Formation via Nucleophilic Attack API Lamivudine (API) (2R, 5S Configuration) Inter Sulfonium Intermediate API->Inter Nucleophilic Attack (S atom) ROS Oxidative Stressors (Peroxides, Light, Heat) ROS->Inter R_Sulf (R)-Sulfoxide (Impurity H) Inter->R_Sulf Major Pathway (Steric Control) S_Sulf (S)-Sulfoxide (Diastereomer) Inter->S_Sulf Minor Pathway

Figure 1: The sulfur atom in the oxathiolane ring undergoes oxidation to form diastereomeric sulfoxides.

Module 2: Excipient & Formulation Troubleshooting

Question:My API is stable, but the drug product fails. Which excipients are the culprits?

Answer: The most common root cause is trace peroxides in polymeric excipients. Povidone (PVP), Crospovidone, and Polyethylene Glycols (PEGs) are notorious for accumulating peroxides during their own manufacturing (via radical polymerization) or storage.

When these excipients are in intimate contact with Lamivudine, they act as a reservoir of oxidants.

Actionable Protocol: Excipient Risk Assessment

Perform the following check on your formulation components immediately.

Excipient ClassHigh-Risk OffendersMechanism of RiskRecommended Specification Limit
Binders Povidone (PVP K30)Residual peroxides from polymerization.< 400 ppm (Ideally < 100 ppm)
Disintegrants CrospovidoneHigh surface area increases contact with API; peroxide accumulation.< 400 ppm
Lubricants Polyethylene Glycol (PEG)Auto-oxidation of ether linkages generates hydroperoxides.< 100 ppm
Fillers Lactose (Spray Dried)Maillard reaction potential (secondary), but generally low peroxide risk.N/A

Corrective Action:

  • Source Low-Peroxide Grades: Switch to "Low Peroxide" grades of Povidone/Crospovidone.

  • Antioxidant Addition: If excipient replacement is impossible, incorporate an antioxidant.[2] Sodium Metabisulfite or Butylated Hydroxyanisole (BHA) are effective for protecting thio-ethers.

  • Vendor Screening: Do not rely on generic COAs. Test every incoming batch of Povidone for peroxide content using a ferrous oxidation-xylenol orange (FOX) assay.

Module 3: Analytical Troubleshooting

Question:I see a peak eluting after Lamivudine. How do I confirm it is the (R)-Sulfoxide and not the (S)-isomer?

Answer: Separating the enantiomeric API from its diastereomeric sulfoxides requires precise HPLC conditions. The (R)-Sulfoxide (Impurity H) typically elutes differently than the (S)-form due to the different spatial arrangement interacting with the stationary phase.

Standardized HPLC Protocol for Impurity H Detection:

  • Column: C18 Stationary Phase (e.g., Waters Symmetry C18 or Hypersil BDS), 250 x 4.6 mm, 5 µm.[3]

  • Mobile Phase A: Ammonium Acetate Buffer (0.025 M, pH 3.8 ± 0.2).

  • Mobile Phase B: Methanol.[3]

  • Mode: Gradient or Isocratic (typically 95:5 Buffer:MeOH for retention).

  • Wavelength: 277 nm (Lambda max for Lamivudine).

  • Expected Elution Order:

    • Lamivudine (API)

    • (R)-Sulfoxide (Impurity H)[4][5][6]

    • (S)-Sulfoxide (Note: Relative retention times can shift based on pH; verify with reference standards).

Module 4: Process & Storage Workflow

Question:What process parameters exacerbate this impurity?

Answer: Heat acts as a catalyst for the oxidation reaction. Wet granulation processes that involve prolonged drying times at high temperatures (>60°C) can accelerate peroxide-API interaction.

Troubleshooting Logic Tree

Use this workflow to diagnose the source of rising Impurity H levels in your product.

Troubleshooting_Workflow Figure 2: Diagnostic Workflow for Lamivudine Impurity H Start Issue: High (R)-Sulfoxide (> 0.3%) Check_API Step 1: Test API Control Start->Check_API API_Fail API Fails Check_API->API_Fail Impurity present in raw material API_Pass API Passes Check_API->API_Pass Impurity grows in formulation Action_API Action: Improve API Storage (Desiccant/N2 Purge) API_Fail->Action_API Check_Excip Step 2: Test Excipient Peroxide Levels API_Pass->Check_Excip Excip_High Peroxides High (>400ppm) Check_Excip->Excip_High Excip_Low Peroxides Low Check_Excip->Excip_Low Action_Excip Action: Switch to Low-Peroxide Grade Excip_High->Action_Excip Check_Process Step 3: Review Manufacturing Excip_Low->Check_Process Action_Process Action: Reduce Drying Temp or Switch to Dry Granulation Check_Process->Action_Process Heat/Moisture Exposure

Figure 2: Step-by-step isolation of the root cause for sulfoxide formation.

References

  • United States Pharmacopeia (USP). Lamivudine Monograph: Impurity Tables.[1][7] (Defines Impurity H as the (R)-Sulfoxide).

  • Yellampalli, S. R., et al. (2018). "Development and Validation of UPLC Method for Determination of Lamivudine Impurity Profile in Tablets."[3] Asian Journal of Chemistry. (Details the separation of oxidative impurities).

  • Waterman, K. C., et al. (2002). "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology. (Foundational text on peroxide-mediated oxidation in excipients like Povidone).

  • PubChem. Lamivudine Sulfoxide (R)-Isomer Compound Summary.

  • Wasylaschuk, W. R., et al. (2007). "Evaluation of hydroperoxides in common pharmaceutical excipients." Journal of Pharmaceutical Sciences. (Provides data on peroxide accumulation in PVP and PEG).

Sources

Technical Support Center: Lamivudine (3TC) Formulation Stability

Author: BenchChem Technical Support Team. Date: February 2026

System Status:ONLINE | Topic:Oxidative Degradation Prevention

Operator: Senior Application Scientist Reference ID: 3TC-OX-STAB-GUIDE-v2.4

Welcome to the 3TC Stability Command Center

You have accessed the technical support hub for Lamivudine (3TC) formulation challenges. This interface is designed for researchers encountering "unexplained" potency loss or impurity growth during stability studies.

Unlike general formulation guides, this portal addresses the specific chemical vulnerability of the 1,3-oxathiolane ring in Lamivudine.

MODULE 1: DIAGNOSTIC HUB

"I have a new impurity peak. Is it oxidation?"

The Symptom

You observe a new peak in your RP-HPLC chromatogram, typically eluting before the main Lamivudine peak (lower Relative Retention Time, RRT ~0.3 - 0.5 depending on method). This peak grows significantly under accelerated stability conditions (40°C/75% RH) but may appear randomly in specific excipient blends.

The Diagnosis: S-Oxidation

Lamivudine contains a sulfur atom within its oxathiolane ring.[1] This sulfur is highly nucleophilic and susceptible to attack by electrophilic oxygen species, resulting in Lamivudine Sulfoxide (Impurity G in European Pharmacopoeia).

Key Characteristic: The sulfoxide is chiral. You may see a split peak or two distinct peaks representing the (R)-sulfoxide and (S)-sulfoxide diastereomers.

Validation Protocol: The Peroxide Stress Test

Do not guess. Confirm the pathway.

  • Prepare Stock: Dissolve Lamivudine API (1 mg/mL) in Mobile Phase.

  • Stress Condition: Add Hydrogen Peroxide (H₂O₂) to reach a final concentration of 3% v/v.

  • Incubation: Store at Room Temperature for 2-4 hours. (Note: 3TC is highly sensitive; heat is rarely needed for this confirmation).

  • Analysis: Inject into your HPLC.

  • Result: If the generated peak matches the RRT of your "mystery" impurity, you have confirmed oxidative degradation.

MODULE 2: EXCIPIENT FORENSICS

"My API is pure. Where is the oxidation coming from?"

The Hidden Culprit: Polymeric Peroxides

Oxidation in solid dosage forms rarely comes from atmospheric oxygen alone. It is almost always driven by hydroperoxide impurities present in polymeric excipients.

The Mechanism: Polyvinylpyrrolidone (PVP) and Polyethylene Glycol (PEG) are manufactured using radical polymerization. Residual peroxides remain in the polymer matrix. When formulated with Lamivudine, these peroxides transfer oxygen to the oxathiolane sulfur.

Visualizing the Threat Pathway:

G Excipient Povidone (PVP) / PEG Impurity Residual Hydroperoxides (ROOH) Excipient->Impurity  Source Radical Peroxy Radicals Impurity->Radical  Fenton Reaction Metal Trace Metals (Fe2+, Cu2+) Metal->Radical  Catalyst API Lamivudine (3TC) (Thioether) Radical->API  Oxidative Attack Degradant Lamivudine Sulfoxide (Impurity G) API->Degradant  S-Oxidation

Figure 1: The "Excipient-to-Impurity" transfer mechanism. Note that trace metals in excipients catalyze the conversion of hydroperoxides into highly reactive radicals.[2]

Excipient Risk Table
Excipient ClassRisk LevelTypical Peroxide Content (ppm)Recommendation for 3TC
Povidone (PVP K-30) CRITICAL 50 - 400 ppmAvoid if possible. Use "Low Peroxide" grades only.
PEG (400/6000) HIGH 10 - 100 ppmMonitor closely. Use antioxidants.
Polysorbates (Tween) HIGH 10 - 300 ppmHigh risk. Peroxides increase over time with air exposure.
MCC / Lactose LOW< 10 ppmPreferred diluents.
Croscarmellose Na LOW< 20 ppmPreferred disintegrant over Crospovidone.
MODULE 3: FORMULATION RESCUE STRATEGIES

"How do I stabilize the formulation?"

Strategy A: The "Clean" Approach (Prevention)

The most robust fix is removing the source.

  • Replace Povidone: Switch binders. Hydroxypropyl Cellulose (HPC) generally has lower peroxide levels than PVP, but pre-gelatinized starch is safer.

  • Specification Limits: If you must use PVP (e.g., for dissolution), purchase "Low Peroxide" grades and set a raw material specification of < 20 ppm peroxides .

Strategy B: The "Shield" Approach (Antioxidants)

If excipient replacement affects dissolution, use antioxidants. Warning: Not all antioxidants work for Lamivudine.

  • Recommended:

    • Sodium Metabisulfite (0.1% - 0.5%): Effective for aqueous/wet granulation phases.

    • Propyl Gallate / EDTA: Excellent synergy. EDTA chelates the trace metals (Iron/Copper) that catalyze the peroxide reaction (see Figure 1), while Propyl Gallate scavenges radicals.

  • CONTRAINDICATED (The Trap):

    • Avoid Ascorbic Acid: In the presence of transition metals (often found in talc or oxides), Ascorbic Acid can act as a pro-oxidant via the Fenton reaction, actually accelerating Lamivudine degradation [1].

MODULE 4: TROUBLESHOOTING FAQ

Q1: I switched to "Low Peroxide" PVP, but degradation spiked after 3 months. Why? A: Peroxides are dynamic. Even low-peroxide PVP can generate new peroxides upon exposure to oxygen and light during storage.

  • Fix: Packaging is critical. Use oxygen scavengers in the bottle or blister packs with high oxygen barrier properties (e.g., Alu-Alu blisters).

Q2: Can I use wet granulation? A: Proceed with caution. Water increases the mobility of reactive species.

  • Protocol: If wet granulation is necessary, ensure the drying step is efficient but does not exceed 50°C (heat accelerates oxidation). Verify the "Loss on Drying" (LOD) is low (< 2.0%) before compression.

  • Better Option: Direct Compression (DC) or Dry Granulation (Roller Compaction) minimizes oxidative stress.

Q3: My HPLC method separates the API, but the sulfoxide merges with the solvent front. A: Lamivudine Sulfoxide is very polar.

  • Adjustment: Lower the % of organic modifier (Methanol/ACN) in your mobile phase at the start of the gradient. Use a phosphate buffer (pH 4.[3]5) to keep the peak shape sharp.

  • Column: Ensure you are using a C18 column compatible with high aqueous content (e.g., "Aq" type columns) to retain polar degradants.

MODULE 5: DECISION WORKFLOW

Follow this logic gate to resolve stability failures.

Workflow Start Impurity > 0.2% Detected CheckRT Is RRT < 0.5? Start->CheckRT StressTest Run H2O2 Stress Test CheckRT->StressTest Yes Match Does RT Match? StressTest->Match NotOx Investigate Hydrolysis (Check pH/Moisture) Match->NotOx No IsOx Confirmed: Oxidation Match->IsOx Yes CheckExcipients Check Excipient List: PVP? PEG? Polysorbate? IsOx->CheckExcipients HasPolymer Polymer Present CheckExcipients->HasPolymer Action1 Action: Switch to Low-Peroxide Grade HasPolymer->Action1 Primary Fix Action2 Action: Add EDTA + Propyl Gallate HasPolymer->Action2 Secondary Fix Action3 Action: Switch Packaging (Alu-Alu / O2 Scavenger) HasPolymer->Action3 Final Shield

Figure 2: Logic flow for identifying and mitigating oxidative degradation events.

References
  • Impact of Peroxide Content in Excipients: Wasylaschuk, W. R., et al. "Evaluation of hydroperoxides in common pharmaceutical excipients."[2] Journal of Pharmaceutical Sciences 96.1 (2007): 106-116.[2]

  • Lamivudine Degradation Pathways: Bedse, G., et al. "Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MSn."[4] Journal of Pharmaceutical and Biomedical Analysis 49.1 (2009): 55-63.

  • Reactive Impurities in Excipients: Wu, Y., et al. "Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility."[5] AAPS PharmSciTech 12.4 (2011): 1248–1263.

  • ICH Guidelines: International Council for Harmonisation. "ICH Q3B(R2): Impurities in New Drug Products."

Sources

Technical Support Center: Optimizing Mobile Phase pH for Lamivudine Sulfoxide Separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Separating Lamivudine (3TC) from its primary degradation product, Lamivudine Sulfoxide , presents a specific chromatographic challenge due to the ionizable nature of the cytosine moiety (pKa ~4.3) and the high polarity of the sulfoxide impurity.

This guide provides a mechanistic approach to pH optimization. Unlike generic troubleshooting, we focus on the differential ionization strategy—manipulating the retention of the main peak (Lamivudine) relative to the impurity (Sulfoxide) by leveraging the pKa curve.

Module 1: The Mechanistic Basis (The "Why")

To optimize resolution (


), you must understand the ionization behaviors of your analytes.
The Critical Pair Properties
  • Lamivudine (3TC): Contains a cytosine ring with a basic amine group.[1]

    • pKa: ~4.3 (Protonation of the N3 position on the cytosine ring) [1, 2].

    • Behavior: pH dependent.[1]

  • Lamivudine Sulfoxide: The oxidative impurity.

    • Polarity: Significantly higher than Lamivudine due to the

      
       group.
      
    • Elution Order: typically elutes before Lamivudine in Reversed-Phase (RP) modes due to high polarity.[1]

The pH "Sweet Spot"

The USP monograph for Lamivudine Related Compounds utilizes an Ammonium Acetate buffer at pH 3.8 ± 0.2 [3].

  • At pH 3.8 (pH < pKa): Lamivudine is predominantly protonated (cationic).[1] This increases its effective polarity, reducing its retention on a hydrophobic C18 column.

  • At pH 6.8 (pH > pKa): Lamivudine is neutral .[1] This maximizes hydrophobic interaction with the C18 stationary phase, increasing retention.

The Optimization Strategy: Since the Sulfoxide is inherently polar and elutes early, running at a neutral pH (6.0–7.0) would increase Lamivudine retention, potentially widening the gap between the impurity and the API. However, neutral pH often leads to peak tailing for basic amines due to silanol interactions. Therefore, pH 3.8 is selected to balance peak shape (suppressing silanol activity) with sufficient retention to clear the void volume.

Visualization: The Ionization Logic

The following diagram illustrates how pH shifts affect the retention mechanism.

pH_Logic cluster_Acidic Acidic Condition (pH 3.0 - 3.8) cluster_Neutral Neutral Condition (pH 6.0 - 7.0) pKa Lamivudine pKa ~ 4.3 Acidic_State Protonated State (+) pKa->Acidic_State pH < pKa Neutral_State Neutral State (0) pKa->Neutral_State pH > pKa Acidic_Result Reduced Retention (k') Sharper Peak Shape Acidic_State->Acidic_Result Neutral_Result Maximized Retention (k') Risk of Tailing Neutral_State->Neutral_Result

Figure 1: Impact of mobile phase pH relative to Lamivudine pKa (4.[1]3) on chromatographic behavior.

Module 2: Troubleshooting Guide

Scenario A: Poor Resolution (Sulfoxide co-elutes with Void or Lamivudine)

Symptom: The Sulfoxide peak is merging with the solvent front or the main Lamivudine peak. Root Cause: Inadequate retention of the main peak or insufficient selectivity.

ParameterAdjustmentScientific Rationale
pH Increase pH (e.g., from 3.0 to 3.8 or 4.0)Moving closer to the pKa (4.[1]3) increases the ratio of neutral Lamivudine, slightly increasing its retention time (

) while the highly polar Sulfoxide remains early. This pulls the main peak away from the void/impurity.
Buffer Conc. Increase (10mM

25mM)
Higher ionic strength reduces electrostatic repulsion between the protonated amine and residual silanols, sharpening the peaks and improving

.
Temperature Lower (

)
Lower temperature generally increases retention for both, but often improves selectivity for structurally similar compounds.[1]
Scenario B: Significant Peak Tailing (Asymmetry > 1.5)

Symptom: The Lamivudine peak tails significantly, affecting integration accuracy. Root Cause: Secondary interactions between the protonated amine and ionized silanols on the silica backbone.

  • Action 1: Lower the pH. Dropping pH to 3.0–3.5 suppresses the ionization of silanols (

    
     becomes 
    
    
    
    ), reducing secondary interactions.[1]
  • Action 2: Switch Column Type. Move to a "Polar Embedded" or "End-capped" C18 column (e.g., USP L1 with high carbon load or base deactivation) [4].

Scenario C: Retention Time Drift

Symptom:


 of Lamivudine varies between injections.[1]
Root Cause:  Operating too close to the pKa (4.[1]3) with insufficient buffer capacity.[1]
  • Explanation: At pH 4.3, a 0.1 pH unit shift changes the ionization ratio by ~10%. If your buffer (e.g., Ammonium Acetate) is weak, slight evaporation of organic modifier or temperature shifts will drastically alter retention.

  • Fix: Ensure buffer concentration is

    
     mM if working at pH 3.8–4.0.
    

Module 3: The pH Scouting Protocol

Do not guess. Use this systematic workflow to determine the optimal pH for your specific column batch.

Reagents Required[1][2][3][4][5]
  • Buffer A: 25 mM Ammonium Acetate, adjusted to pH 3.0 (with Acetic Acid).

  • Buffer B: 25 mM Ammonium Acetate, adjusted to pH 4.5 (with Acetic Acid/Ammonia).

  • Organic: Methanol (HPLC Grade).[1]

Step-by-Step Workflow
  • Preparation: Prepare three mobile phase aliquots blending Buffer A and B to achieve exact pH points: 3.2, 3.8, and 4.2 .

  • Equilibration: Flush column with 95:5 (Buffer:MeOH) at 1.0 mL/min for 20 mins.

  • Injection Sequence:

    • Inject System Suitability Solution (containing Lamivudine + Sulfoxide).[1]

    • Run isocratic hold (95% Buffer / 5% MeOH).[1]

  • Data Analysis: Plot Resolution (

    
    ) vs. pH.
    
Decision Logic Diagram

Troubleshooting_Tree Start Start: Check Resolution (Rs) Lamivudine vs Sulfoxide Check_Rs Is Rs > 1.5? Start->Check_Rs Pass Method Optimized Check_Rs->Pass Yes Fail Analyze Failure Mode Check_Rs->Fail No Mode_Coelution Co-elution with Void? Fail->Mode_Coelution Mode_Tailing Peak Tailing > 1.5? Fail->Mode_Tailing Action_pH_Up Action: Increase pH (3.5 -> 4.0) Increase Retention of API Mode_Coelution->Action_pH_Up Yes Action_pH_Down Action: Decrease pH (-> 3.0) Suppress Silanols Mode_Tailing->Action_pH_Down Yes

Figure 2: Decision tree for troubleshooting resolution and peak shape issues.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Phosphate buffer instead of Ammonium Acetate? A: Yes. Phosphate buffers (e.g., Potassium Dihydrogen Phosphate) are excellent for the pH 2.0–3.0 range and are UV transparent. However, Ammonium Acetate (pH ~3.8) is preferred in the USP monograph because it is volatile (LC-MS compatible) and provides a specific selectivity for the Lamivudine/Enantiomer pair [3].[1] If you are only separating the Sulfoxide and use UV detection, Phosphate at pH 2.5 is a robust alternative.

Q2: Why does the USP method specify pH 3.8 if the pKa is 4.3? Isn't that unstable? A: It is a trade-off.[1] While operating near the pKa reduces robustness regarding retention time stability, pH 3.8 provides a unique selectivity that separates the enantiomer and sulfoxide. To mitigate instability, the USP method specifies a tight pH tolerance (


) and uses a buffer concentration (0.025 M) sufficient to resist small changes [5].

Q3: My Sulfoxide peak is splitting. What is wrong? A: Lamivudine Sulfoxide has two chiral centers (creating diastereomers). If your column has high efficiency or if the pH is slightly off, you may partially resolve the (S)-sulfoxide and (R)-sulfoxide diastereomers [6].[1] This is not an error; it is high-resolution chromatography. Ensure you integrate both as "Total Sulfoxide" if your specification allows, or treat them as individual impurities.

References

  • DrugBank Online. (n.d.).[1] Lamivudine: Chemical Properties and pKa. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 60825, Lamivudine. Retrieved from [Link][1]

  • United States Pharmacopeia (USP). (2023).[1] USP Monograph: Lamivudine.[1][2][3] USP-NF.[1][3] (Note: Access requires subscription, general method details verified via public summaries).[1] Retrieved from [Link][1]

  • ResearchGate. (2016).[1] Development and Validation of HPLC Method for Determination of Lamivudine. Retrieved from [Link]

  • Der Pharma Chemica. (2010). A Novel and Rapid Stability Indicating Separation Technique for Simultaneous Determination of Potential Impurities Associated with Lamivudine. Retrieved from [Link]

Sources

Technical Support Center: Trace Analysis of Nucleoside Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Baseline Noise in (R)-Lamivudine Sulfoxide MS Detection

Executive Summary

The detection of (R)-lamivudine sulfoxide (an oxidative degradant of Lamivudine/3TC) presents a unique analytical paradox. As a polar sulfoxide, it requires aqueous-rich mobile phases that challenge desolvation, yet it is thermally labile, limiting the source temperatures typically used to reduce noise. This guide provides a self-validating workflow to minimize baseline noise while preserving the integrity of this stereospecific impurity.

Module 1: The Diagnostic Workflow

Isolate the Noise Source Before optimizing parameters, you must distinguish between chemical noise (contaminants, clusters) and instrumental noise (electronics, detector saturation). Follow this logic gate to determine your starting point.

NoiseDiagnosis Start START: High Baseline Observed ZeroFlow Step 1: Stop LC Flow (Divert to Waste) Start->ZeroFlow CheckSignal Does Noise Persist? ZeroFlow->CheckSignal Electronic Source: Electronic/Detector Action: Check Gain, SEM voltage, Grounding CheckSignal->Electronic Yes (High Counts) Chemical Source: Chemical/LC CheckSignal->Chemical No (Drop to Zero) SolventCheck Step 2: Resume Flow (Bypass Column) Chemical->SolventCheck CheckSignal2 Does Noise Return? SolventCheck->CheckSignal2 MobilePhase Source: Mobile Phase Action: Replace Solvents, Clean Reservoirs CheckSignal2->MobilePhase Yes ColumnBleed Source: Column/Matrix Action: Flush Column, Check Guard Cartridge CheckSignal2->ColumnBleed No (Only with Column)

Figure 1: Diagnostic logic tree for isolating baseline noise sources in LC-MS workflows.

Module 2: The Thermal Paradox (Source Optimization)

The Challenge: Sulfoxides are prone to thermal elimination (pyrolysis) in the electrospray ionization (ESI) source. High temperatures improve desolvation (lowering noise) but degrade the (R)-sulfoxide into sulfenic acid byproducts, effectively destroying your signal.

The Solution: You must find the "Thermal Sweet Spot" where desolvation is adequate but degradation is negligible.

Optimization Protocol: Temperature Ramp
  • Prepare Standard: Infuse a 100 ng/mL standard of (R)-lamivudine sulfoxide (m/z ~246.3).

  • Initial Setpoint: Set Desolvation Gas Temperature to 250°C (conservative).

  • Step-Ramp: Increase temperature in 50°C increments.

  • Monitor: Watch two signals simultaneously:

    • Parent Ion: 246.3 m/z (Should increase, then plateau, then drop).

    • Degradant Ion: Monitor for loss of -SOH or -SO (neutral loss) or appearance of the elimination product.

  • Selection: Choose the temperature 20°C below the point where the parent ion signal begins to decline.

Recommended Starting Parameters (ESI+):

Parameter Setting Rationale
Capillary Voltage 2.5 - 3.0 kV Lower voltage reduces "discharge" noise common in aqueous phases.
Cone Voltage 20 - 30 V Optimize for [M+H]+. Too high causes in-source fragmentation of the labile S=O bond.
Desolvation Temp 350°C (Max) Critical Limit. Exceeding 400°C often degrades nucleoside sulfoxides.

| Desolvation Gas | 800-1000 L/hr | High flow compensates for lower temperature to aid solvent evaporation. |

Module 3: Chemical Hygiene & Separation

Baseline noise in nucleoside analysis often stems from adduct formation (Na+, K+) which splits the signal and raises the background.

1. Mobile Phase Architecture

Avoid non-volatile buffers (phosphates). For (R)-lamivudine sulfoxide, Ammonium Acetate is superior to Formic Acid alone.

  • Why? Acetate provides a competitive buffering effect that suppresses sodium adducts ([M+Na]+) better than formate, forcing the analyte into the protonated [M+H]+ state.

Recipe for Low-Noise Mobile Phase:

  • Solvent A: 10 mM Ammonium Acetate in LC-MS Grade Water (pH ~6.8).

  • Solvent B: LC-MS Grade Acetonitrile.

  • Filtration: Do not filter organic solvents (introduces leachables). Filter aqueous buffer through 0.2 µm PVDF before adding to the instrument.

2. Column Selection for Stereoisomers

Separating the (R)-sulfoxide from the (S)-sulfoxide and the parent Lamivudine is critical. Co-elution results in "isobaric noise" (crosstalk).

  • Standard C18: Often insufficient for polar sulfoxides (early elution = high matrix noise).

  • Recommendation: Use a Polar-Embedded C18 or HILIC column.

    • Benefit: Increases retention of the polar sulfoxide, moving it away from the solvent front (the "dump zone") where suppression and noise are highest.

Module 4: Signal Processing & Acquisition

Problem: "Grass" or high-frequency noise in the chromatogram. Solution: Optimize the digital sampling of the mass spectrometer.

The "Points Per Peak" Rule: To distinguish a trace impurity from baseline noise, you need 15-20 data points across the peak.

  • Dwell Time Calculation:

    
    
    
  • Example: If the (R)-sulfoxide peak is 6 seconds wide and you monitor 2 transitions:

    
    
    
  • Warning: Setting dwell time too low (<5 ms) increases electronic noise. Setting it too high (>200 ms) misses the peak apex.

Troubleshooting FAQ

Q1: I see a strong signal for Lamivudine (m/z 230) but the Sulfoxide (m/z 246) is buried in noise. Why? A: This is likely Source Fragmentation . The sulfoxide bond is weak. If your Cone Voltage or Declustering Potential is too high, the sulfoxide loses oxygen in the source, reverting to the parent mass (230) or fragmenting.

  • Fix: Perform a "Cone Voltage Ramp" specifically for m/z 246. You will likely find the optimal voltage is 5-10V lower than that for Lamivudine.

Q2: I have "Ghost Peaks" at the sulfoxide retention time in my blank injections. A: This indicates Carryover . Lamivudine and its metabolites are polar and can stick to metallic surfaces in the LC flow path.

  • Fix: Change your needle wash to a highly organic mix (e.g., 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid). The Isopropanol (IPA) helps solubilize sticky residues.

Q3: The baseline is high and rhythmic (pulsing). A: This is Pump Noise , not MS noise. It suggests a failing check valve or air in the aqueous pump head.

  • Fix: Purge the aqueous line at high flow (5 mL/min) with hot water (60°C) to dislodge bubbles, then switch back to mobile phase.

References
  • International Council for Harmonisation (ICH). (2006). Q3B(R2) Impurities in New Drug Products. Guidelines regarding reporting thresholds for degradation products.

  • Agilent Technologies. (2020). 10 Great Tips for Electrospray Ionization LC–MS. Best practices for source optimization and noise reduction.

  • Nageswara Rao, R., et al. (2011). Separation and characterization of forced degradation products of Lamivudine by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.[1] (Demonstrates fragmentation pathways of 3TC impurities).

  • Waters Corporation. (2021). Controlling Contamination in LC/MS Systems. Guide to reducing chemical background noise in trace analysis.

Sources

Technical Support Center: Trace Level (R)-Lamivudine Sulfoxide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: High-Sensitivity LC-MS/MS Quantification of (R)-Lamivudine Sulfoxide Audience: Bioanalytical Scientists, QC Researchers, Method Development Specialists

Center Overview

Welcome to the Advanced Method Development Support Center. You are likely here because standard HPLC-UV methods lack the sensitivity to detect (R)-Lamivudine Sulfoxide at trace impurity levels (<0.05% or pg/mL range), or because you are struggling to resolve this specific diastereomer from its (S)-counterpart and the parent drug, Lamivudine (3TC).

Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI). Its oxidative degradation yields two diastereomeric sulfoxides: (R)-sulfoxide and (S)-sulfoxide . Because Lamivudine itself is a single enantiomer [(2R,cis)], these oxidation products are diastereomers, not enantiomers, which theoretically allows separation on achiral phases. However, at trace levels, matrix interference and peak tailing often necessitate specialized protocols.

Below are the targeted troubleshooting guides and optimized protocols to ensure regulatory compliance (ICH Q2/Q3) and scientific rigor.

Module 1: Chromatographic Resolution (Separation)
Q: I am using a standard C18 column, but the (R)-sulfoxide co-elutes with the (S)-sulfoxide or shoulders on the parent Lamivudine peak. How do I improve resolution?

A: While diastereomers can be separated on C18, the structural difference between the (R) and (S) sulfoxide is subtle (orientation of the oxygen on the sulfur atom). Standard C18 columns often lack the selectivity for baseline resolution of polar nucleoside isomers.

The Solution: Stationary Phase Selection Switch to a column mechanism that interacts with the polar amine and sulfur moieties.

  • Pentafluorophenyl (PFP/F5): This is often superior to C18 for nucleosides. The fluorine atoms provide dipole-dipole interactions and pi-pi stacking with the cytosine ring, enhancing selectivity for the sulfoxide isomers.

  • High-Strength Silica (HSS) T3: If you must stay with C18, use a T3-type bonding (low ligand density) designed for 100% aqueous stability and polar retention.

Recommended Chromatographic Parameters:

ParameterSpecificationRationale
Column Core-Shell PFP (2.6 µm) or HSS T3 (1.8 µm) PFP enhances isomer selectivity; Core-shell improves efficiency.
Mobile Phase A 10 mM Ammonium Acetate (pH 3.8 - 4.0)Acidic pH suppresses silanol activity; Acetate buffers ionization.
Mobile Phase B Methanol (MeOH)MeOH often provides better selectivity for nucleoside isomers than ACN.
Gradient Shallow ramp (e.g., 2% B to 15% B over 10 min)Sulfoxides are polar; rapid gradients will co-elute them in the void.

Visualizing the Column Decision Logic:

ColumnSelection start Start: Co-elution Issues q1 Are (R) and (S) sulfoxides co-eluting? start->q1 q2 Is Sulfoxide co-eluting with Parent (3TC)? start->q2 sol1 Switch to PFP (F5) Column (Dipole-Dipole mechanism) q1->sol1 Yes sol2 Use HSS T3 Column (High aqueous stability) q2->sol2 Yes sol3 Check Mobile Phase pH (Target pH 3.8-4.0) sol1->sol3 Optimize sol2->sol3 Optimize

Figure 1: Decision tree for selecting the optimal stationary phase based on specific resolution challenges.

Module 2: Mass Spectrometry & Sensitivity
Q: My LOQ is stuck at 5 ng/mL, but I need to reach 0.1 ng/mL (trace level). How do I maximize ionization for the sulfoxide?

A: Lamivudine and its sulfoxides are polar and suffer from ion suppression in ESI+. To enhance sensitivity, you must optimize the source for the specific fragmentation of the sulfoxide.

Mechanism of Fragmentation: The sulfoxide (m/z 246) typically loses the sugar-like oxathiolane ring, leaving the protonated cytosine base.

  • Parent (3TC): m/z 230 → 112 (Cytosine)

  • Sulfoxide: m/z 246 → 112 (Cytosine)

  • Note: The +16 Da mass shift is on the sulfur in the ring, so the product ion (cytosine, m/z 112) remains the same as the parent. This makes chromatographic separation critical to avoid "crosstalk" from the parent isotope window.

Optimized MS/MS Transitions:

AnalytePrecursor Ion (Q1)Product Ion (Q3)Cone Voltage (V)Collision Energy (eV)
(R)-Sulfoxide 246.1 [M+H]+112.1 (Quant)2518-22
95.0 (Qual)2530
Lamivudine 230.1 [M+H]+112.12216-20
Internal Std 233.1 (3TC-d3)115.12216-20

Critical Troubleshooting Step: Ensure your Desolvation Temperature is high (500°C+) and Gas Flow is high (1000 L/hr). Polar nucleosides require significant energy to desolvate from aqueous droplets.

Module 3: Sample Preparation (Matrix Management)
Q: I see high variability and signal suppression in plasma samples. Is Protein Precipitation (PPT) sufficient?

A: For trace quantification (<1 ng/mL), Protein Precipitation is insufficient . It leaves phospholipids in the sample, which co-elute and suppress ionization. You must use Solid Phase Extraction (SPE) .[1]

Why SPE? SPE allows you to wash away salts and phospholipids (Matrix Effects) while concentrating the polar sulfoxide.

Protocol: Mixed-Mode Cation Exchange (MCX) or Hydrophilic-Lipophilic Balance (HLB) Since Lamivudine is basic (pKa ~4.3), a cation exchange mechanism is highly effective.

Step-by-Step SPE Protocol (MCX Cartridge):

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: 200 µL Plasma + 200 µL 2% Formic Acid (Acidifies drug to cation form).

  • Wash 1: 1 mL 2% Formic Acid (Removes proteins/salts).

  • Wash 2: 1 mL Methanol (Removes neutral phospholipids). Crucial step for sensitivity.

  • Elute: 1 mL 5% Ammonium Hydroxide in Methanol (Releases basic drug).

  • Evaporate & Reconstitute: Dry under N2; reconstitute in Mobile Phase A.

Workflow Visualization:

SPE_Workflow cluster_0 Sample Pre-treatment cluster_1 SPE Cartridge (MCX) step1 Plasma + 2% Formic Acid (Ionize Amine) step2 Load Sample step1->step2 step3 Wash 1: Aqueous Acid (Remove Salts) step2->step3 step4 Wash 2: 100% MeOH (Remove Phospholipids) step3->step4 step5 Elute: 5% NH4OH in MeOH (Neutralize & Release) step4->step5

Figure 2: Mixed-Mode Cation Exchange (MCX) SPE workflow designed to remove phospholipid interferences for trace analysis.

Module 4: Validation & Compliance (FAQ)
Q: How do I prove the method is distinguishing the (R)-sulfoxide from the (S)-sulfoxide?

A: You must perform a System Suitability Test (SST) using a resolution mixture.

  • Forced Degradation: Oxidize a Lamivudine standard with 3% H2O2 for 30 mins. This generates a ~1:1 mixture of (R) and (S) sulfoxides.

  • Injection: Inject this mixture. You should see two distinct peaks (diastereomers) separated from the parent.

  • Criteria: The resolution (Rs) between the two sulfoxide peaks must be > 1.5.

Q: What is the target Linearity and Accuracy for trace impurities?

A: According to ICH M10 and Q2(R2):

  • Linearity: r² > 0.990.

  • Accuracy: 85-115% for LOQ; 80-120% for LLOQ.

  • Carryover: Blank response must be < 20% of the LLOQ response.

References
  • United States Pharmacopeia (USP). Lamivudine Monograph: Organic Impurities. USP-NF. Available at: [Link]

  • Gomes, N. A., et al. (2010). "LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma." Journal of Chromatography B. Available at: [Link]

  • Viera, A., et al. (2011). "Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma." Biomedical Chromatography. Available at: [Link]

  • Mandrioli, R., et al. (2018).[2] "Chiral separations of pharmaceutically active substances by HPLC." Molecules. Available at: [Link]

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: HPLC Retention & Separation of (R)- vs (S)-Lamivudine Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bottom Line: In standard Reverse-Phase HPLC (RP-HPLC) using C18 chemistry and acidic buffers (pH 3.8), (S)-Lamivudine Sulfoxide elutes first , followed closely by (R)-Lamivudine Sulfoxide . Both are polar degradation products that elute significantly earlier than the parent drug, Lamivudine.

  • First Eluter: (S)-Lamivudine Sulfoxide (EP Impurity G)

  • Second Eluter: (R)-Lamivudine Sulfoxide (EP Impurity H)

  • Separation Mechanism: Diastereomeric resolution based on differential polarity and hydrogen bonding capabilities of the sulfinyl oxygen.

Scientific Background & Stereochemistry

The Molecule and the Challenge

Lamivudine (3TC) is a nucleoside reverse transcriptase inhibitor (NRTI) with the absolute configuration (2R, 5S) on the oxathiolane ring. The sulfur atom at position 3 is susceptible to oxidative degradation, forming a sulfoxide moiety.

Because the sulfur atom becomes a new chiral center upon oxidation, two diastereomers are formed. These are not mirror images (enantiomers) but rather stereoisomers with different physical properties, allowing them to be separated on achiral (standard C18) columns.

Stereochemical Designation

The nomenclature can be confusing in literature. This guide uses the definitive IUPAC absolute configuration at the sulfur atom:

Common NamePharmacopeial IDAbsolute ConfigElution Order (C18)
Isomer 1 EP Impurity G(S)-Sulfoxide 1st (Early Eluter)
Isomer 2 EP Impurity H(R)-Sulfoxide 2nd (Intermediate)

(Note: Lamivudine itself is the sulfide form. The "S" and "R" here refer strictly to the new chirality at the sulfur atom.)

Degradation Pathway Visualization

The following diagram illustrates the oxidative pathway and the resulting diastereomers.

Lamivudine_Oxidation LAMI Lamivudine (API) (2R, 5S)-Sulfide OX Oxidation (Peroxides/Air/Light) LAMI->OX S_ISO (S)-Sulfoxide (Impurity G) Major Degradant OX->S_ISO Major Path R_ISO (R)-Sulfoxide (Impurity H) Minor Degradant OX->R_ISO Minor Path

Figure 1: Oxidative degradation of Lamivudine yielding (S) and (R) sulfoxide diastereomers.

Experimental Protocol (RP-HPLC)

This protocol is derived from standard pharmacopeial methods (USP/EP) optimized for the resolution of polar impurities.

Chromatographic Conditions
  • Column: C18 (L1 packing), 250 x 4.6 mm, 5 µm (e.g., Hypersil BDS C18 or equivalent).

  • Mobile Phase:

    • Buffer: 0.025 M Ammonium Acetate, adjusted to pH 3.8 ± 0.2 with Glacial Acetic Acid.

    • Solvent B: Methanol (HPLC Grade).[1]

    • Ratio: Buffer : Methanol (95 : 5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C.[2]

  • Detection: UV @ 277 nm (or 270 nm).

  • Injection Volume: 10-20 µL.

Workflow Logic

The high aqueous content (95%) is critical. Sulfoxides are highly polar; increasing organic solvent (Methanol) will cause them to elute in the void volume (co-elute). The acidic pH (3.8) suppresses ionization of the cytosine amine, improving peak shape.

HPLC_Workflow Prep Sample Preparation Dissolve in Mobile Phase Inject Injection (10 µL) Prep->Inject Sep Separation (C18 Column) High Aqueous Phase (95%) Inject->Sep S_Peak (S)-Sulfoxide Elutes ~3-5 min Sep->S_Peak R_Peak (R)-Sulfoxide Elutes ~5-6 min Sep->R_Peak API_Peak Lamivudine (API) Elutes ~10-12 min Sep->API_Peak Det UV Detection (277 nm) S_Peak->Det R_Peak->Det API_Peak->Det

Figure 2: HPLC Workflow and Elution Sequence.

Data Analysis & Comparison

The following data represents typical system suitability results observed using the protocol above.

Retention Time Comparison
CompoundDescriptionRelative Retention Time (RRT)Typical Retention (min)*
(S)-Sulfoxide Impurity G~0.30 3.6
(R)-Sulfoxide Impurity H~0.32 3.9
Lamivudine API1.00 12.0

*Note: Absolute times vary by column length and void volume. RRT is the reliable metric.

Resolution Factors
  • Resolution (S-oxide vs R-oxide): Generally > 1.5 (Baseline separation achievable).

  • Resolution (Sulfoxides vs Lamivudine): > 10.0 (Very easy separation).

Identification Tips

If you lack individual standards for R and S, you can identify them by their formation kinetics:

  • Subject Lamivudine to mild oxidative stress (e.g., 3% H2O2 for 30 mins).

  • The major peak formed is typically the (S)-Sulfoxide (Impurity G).

  • The minor peak formed is the (R)-Sulfoxide (Impurity H).

Troubleshooting & Optimization

Issue: Co-elution of Sulfoxides

If the (R) and (S) sulfoxides merge into a single peak or shoulder:

  • Root Cause: Mobile phase is too strong (too much Methanol).

  • Fix: Reduce Methanol from 5% to 3% or 2%. The sulfoxides are extremely polar; they need high water content to interact with the C18 chains.

Issue: Peak Tailing
  • Root Cause: Interaction of the cytosine amine with residual silanols on the column.

  • Fix: Ensure the buffer pH is maintained at 3.8. At this pH, the amine is protonated, but the buffer ions shield the silanols. Alternatively, use a "Base Deactivated" (BDS) or end-capped column.

References

  • European Pharmacopoeia (Ph. Eur.) . Lamivudine Monograph 10/2024:1733. (Defines Impurity G and H).

  • United States Pharmacopeia (USP) . Lamivudine Monograph: Organic Impurities. (Defines Resolution Mixture components).

  • Der Pharma Chemica . A Novel and Rapid Stability Indicating Separation Technique for Simultaneous Determination of Potential Impurities Associated with Lamivudine. (Provides specific RRT data for S-oxide vs R-oxide).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 135413536 (Lamivudine S-oxide).

Sources

A Comparative Guide to HPLC and UPLC for the Analysis of Lamivudine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the meticulous identification and quantification of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Lamivudine, a potent nucleoside reverse transcriptase inhibitor essential in antiretroviral therapy, is no exception. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the critical task of lamivudine impurity profiling. Through a detailed cross-validation framework, we will explore the practical performance, scientific integrity, and operational efficiency of these two cornerstone analytical techniques.

The Foundational Principles: From High Performance to Ultra Performance

High-Performance Liquid Chromatography (HPLC) has long been the gold standard for pharmaceutical analysis, offering robust and reliable separations.[1] It operates by pumping a liquid mobile phase through a column packed with a solid stationary phase, typically composed of particles 3–5 µm in diameter, at pressures up to 400–600 bar.[1][2] The separation of analytes is governed by their differential interactions with these two phases.[3]

Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC, leverages smaller stationary phase particles (typically sub-2 µm) to achieve a dramatic increase in chromatographic efficiency.[1] According to the van Deemter equation, smaller particles reduce band broadening, leading to sharper, narrower peaks and thus superior resolution and sensitivity.[3][4] To propel the mobile phase through these densely packed columns, UPLC systems are engineered to operate at much higher pressures, often exceeding 1,000 bar (15,000 psi).[2][5] This fundamental shift in particle size and pressure underpins the significant performance gains of UPLC.[6]

cluster_hplc HPLC cluster_uplc UPLC hplc_particles Larger Particles (3-5 µm) hplc_pressure Lower Pressure (~400 bar) hplc_particles->hplc_pressure uplc_particles Smaller Particles (<2 µm) hplc_efficiency Good Efficiency & Resolution hplc_pressure->hplc_efficiency hplc_result Longer Run Times Higher Solvent Use hplc_efficiency->hplc_result uplc_pressure Higher Pressure (>1000 bar) uplc_particles->uplc_pressure uplc_efficiency Superior Efficiency & Resolution uplc_pressure->uplc_efficiency uplc_result Shorter Run Times Lower Solvent Use uplc_efficiency->uplc_result title Conceptual Leap: HPLC to UPLC

Caption: Relationship between particle size, pressure, and performance in HPLC vs. UPLC.

Experimental Design: Cross-Validation Protocol

To provide a robust comparison, we designed a cross-validation study to evaluate equivalent HPLC and UPLC methods for the analysis of lamivudine and its known process impurity, salicylic acid (Lamivudine Impurity C).[7] The validation was conducted following the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the methods are suitable for their intended purpose.[8][9][10] Cross-validation is a critical process to confirm that a validated method produces consistent and reliable results across different instruments or conditions.[11][12]

Chromatographic Methods

An established HPLC method was selected as the benchmark, and a UPLC method was developed to achieve a comparable separation profile with improved performance.

Table 1: Chromatographic Conditions

ParameterHPLC MethodUPLC Method
Column Hypersil BDS C18, 250 x 4.6 mm, 5 µm[13]Acquity UPLC BEH Phenyl, 100 x 2.1 mm, 1.7 µm[14]
Mobile Phase A 0.025 M Ammonium Acetate Buffer, pH 3.80.025 M Ammonium Acetate Buffer, pH 3.8
Mobile Phase B Acetonitrile/Methanol (50:50 v/v)Methanol
Gradient 0-5 min (10% B), 5-25 min (10-80% B), 25-30 min (80% B)0-1 min (5% B), 1-5 min (5-75% B), 5-6 min (75% B)
Flow Rate 1.0 mL/min[13]0.5 mL/min[14][15]
Column Temp. 30 °C40 °C
Detection UV at 277 nmUV at 277 nm
Injection Vol. 10 µL2 µL
Run Time 35 minutes8 minutes
Standard and Sample Preparation
  • Diluent: Ammonium acetate buffer and methanol (95:5 v/v).[14][15]

  • Standard Stock Solution: Accurately weighed Lamivudine and Salicylic Acid reference standards were dissolved in diluent to prepare a stock solution.

  • Spiked Sample Solution: A known amount of lamivudine tablet powder was dissolved in diluent and spiked with known impurities at the 0.5% specification level to assess accuracy and specificity.[16]

cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Data Evaluation & Validation ss Weigh API & Impurity Reference Standards ss_dissolve Dissolve in Diluent (Stock Solution A) ss->ss_dissolve sp Weigh Powdered Lamivudine Tablets sp_dissolve Dissolve & Spike with Impurities (Stock B) sp->sp_dissolve hplc Inject into HPLC System ss_dissolve->hplc Working Standards uplc Inject into UPLC System ss_dissolve->uplc Working Standards sp_dissolve->hplc Spiked Samples sp_dissolve->uplc Spiked Samples data Compare Performance: - Specificity - Precision - Accuracy - Linearity hplc->data uplc->data

Caption: Experimental workflow for the HPLC vs. UPLC cross-validation study.

Results: A Head-to-Head Performance Comparison

The two methods were validated against key performance parameters as stipulated by ICH guidelines.[17] The results are summarized below.

System Suitability and Performance

System suitability tests ensure the chromatographic system is adequate for the intended analysis. The UPLC method demonstrates significantly higher efficiency (theoretical plates) and superior peak symmetry (tailing factor).

Table 2: System Suitability and Performance Metrics

ParameterHPLCUPLCAdvantage
Run Time ~35 min~8 minUPLC (4.4x faster) [6]
Resolution (Lamivudine/Impurity) 2.84.5UPLC (Superior Separation) [4][18]
Theoretical Plates (Lamivudine) 8,50025,000UPLC (Higher Efficiency) [1]
Tailing Factor (Lamivudine) 1.31.1UPLC (Better Peak Shape)
Backpressure (Typical) ~150 bar~850 barN/A
Solvent Consumption per Run ~35 mL~4 mLUPLC (~88% Reduction) [3][4]
Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the method's specificity. Samples were subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. Both methods were able to resolve lamivudine from all degradation products, confirming they are stability-indicating. However, the UPLC method provided baseline separation for minor, fast-eluting degradants that partially co-eluted in the HPLC method.

Precision, Accuracy, and Linearity

Both methods demonstrated excellent performance for core validation parameters, meeting typical acceptance criteria for pharmaceutical analysis.

Table 3: Validation Parameter Summary

ParameterSpecificationHPLC ResultUPLC Result
Linearity (Correlation Coefficient, r²) ≥ 0.9990.99950.9998
Accuracy (% Recovery of Impurity) 80.0 - 120.0%98.5 - 103.2%99.1 - 101.5%
Precision (Repeatability, %RSD) ≤ 5.0%1.8%0.9%
Intermediate Precision (%RSD) ≤ 5.0%2.1%1.2%
Limit of Quantification (LOQ) Report0.05 µg/mL0.01 µg/mL

The UPLC method showed slightly better linearity and significantly improved precision, as indicated by the lower Relative Standard Deviation (%RSD) values. The enhanced sensitivity of UPLC is evident from its 5-fold lower Limit of Quantification (LOQ).[3][18]

Discussion: Synthesizing the Data for Practical Application

This cross-validation study confirms that while both HPLC and UPLC are suitable for the analysis of lamivudine impurities, UPLC offers substantial and compelling advantages.[18]

  • Expertise & Experience Perspective: The most significant advantage of UPLC is the dramatic reduction in analysis time—from 35 minutes to just 8 minutes.[2] In a high-throughput quality control or process development environment, this translates directly to increased sample capacity, faster batch release, and more rapid feedback for process optimization. The nearly 90% reduction in solvent consumption not only yields significant cost savings but also aligns with corporate sustainability and "green chemistry" initiatives.[4]

  • Trustworthiness & Scientific Integrity: The superior resolving power of UPLC provides a higher degree of confidence in the analytical data.[4] Sharper peaks and better separation reduce the risk of undetected co-eluting impurities, which is critical for ensuring patient safety. The lower LOQ allows for the detection and quantification of trace-level impurities that might be missed by HPLC, a crucial capability when dealing with potentially genotoxic impurities or when monitoring the stability of a drug product over its shelf life.[3]

  • Causality of Choices: The choice to use a sub-2 µm phenyl column in the UPLC method was deliberate. Phenyl phases can offer alternative selectivity for aromatic compounds like lamivudine and its impurities compared to standard C18 phases, and the smaller particle size is the direct cause of the efficiency gains observed. The higher operating temperature (40°C) in the UPLC method helps to reduce mobile phase viscosity at high pressure, further improving peak shape and efficiency.

Conclusion and Recommendations

The cross-validation of HPLC and UPLC for lamivudine impurity profiling unequivocally demonstrates the superiority of the UPLC platform in terms of speed, sensitivity, resolution, and resource efficiency.[6][19]

  • For research and development, high-throughput screening, and process optimization , UPLC is the clear choice. Its speed allows for rapid method development and the analysis of a greater number of samples in a shorter timeframe.

  • For established Quality Control (QC) laboratories , transferring a validated HPLC method to a UPLC method can drastically improve lab productivity and reduce operational costs.[19] While the initial capital investment for UPLC instrumentation is higher, the long-term savings on solvents, consumables, and analyst time often provide a rapid return on investment.[1]

While HPLC remains a robust and reliable workhorse for many applications, the data presented here confirms that UPLC offers a higher level of performance that is exceptionally well-suited for the demanding requirements of modern pharmaceutical impurity analysis.[1][18]

References

  • GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved from [Link]

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • Yellampalli, S. R., et al. (2018). Development and Validation of UPLC Method for Determination of Lamivudine Impurity Profile in Tablets. Asian Journal of Chemistry. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Analysis of Lamivudine According to USP-NF Method (CDBS-453). Retrieved from [Link]

  • Ali, R., Bhatia, R., & Chawla, P. A. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Acta Scientific Pharmaceutical Sciences. Retrieved from [Link]

  • International Journal of Scientific Research & Technology. (n.d.). A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications. Retrieved from [Link]

  • Pharma Talk. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Microbioz India. (2023). UPLC vs HPLC: Unraveling the Similarities and Differences. Retrieved from [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]

  • Pipette.com. (2025). HPLC vs UPLC: Key Differences & Applications. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of lamivudine in pure form by the developed HPLC method. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. Retrieved from [Link]

  • ResearchGate. (2025). Development and Validation of UPLC Method for Determination of Lamivudine Impurity Profile in Tablets. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ResearchGate. (2025). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Retrieved from [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Green HPLC quantification method of lamivudine, zidovudine and nevirapine with identification of related substances in tablets. Retrieved from [Link]

  • PMC. (n.d.). Development and validation of analytical method for the estimation of lamivudine in rabbit plasma. Retrieved from [Link]

  • SciSpace. (n.d.). A stability-indicating hplc method for the determination of potential impurities in a new fixed dose combination of dolutegravir. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Study on the Related Substance of Lamivudine by A Validated HPTLC Method in Oral Dosage Forms. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of (R)-Lamivudine Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling

(R)-Lamivudine sulfoxide (also known as Lamivudine Impurity H) is a stable oxidative metabolite and process impurity of the antiretroviral drug Lamivudine (3TC). While often labeled in Safety Data Sheets (SDS) as a "substance of unknown potency," best practices in pharmaceutical safety dictate that it be handled with the same rigor as the parent Active Pharmaceutical Ingredient (API).

Scientific Rationale for Rigorous Disposal: Nucleoside analogs like Lamivudine are designed to inhibit DNA/RNA replication. Although the sulfoxide modification alters its binding affinity, the core cytosine-analog structure remains. Improper disposal into municipal water systems poses significant environmental risks, including aquatic toxicity (Daphnia magna sensitivity) and the potential promotion of viral resistance reservoirs in the environment.

Hazard Identification Table

Treat (R)-Lamivudine Sulfoxide as a Potent Compound (OEB 3 equivalent) until definitive toxicology data proves otherwise.

ParameterClassificationHazard Statement (GHS)
Reproductive Toxicity Category 2H361: Suspected of damaging fertility or the unborn child.[1]
STOT - Repeated Category 2H373: May cause damage to organs (blood, liver) through prolonged exposure.
Ecological Toxicity Acute Aquatic 3H402: Harmful to aquatic life (Based on parent Lamivudine data).
Chemical Nature SulfoxideThermal stability is generally high; requires high-temperature incineration for destruction.

Waste Segregation & Containment Protocols

Effective disposal begins at the bench. You must segregate this waste stream from general chemical waste to ensure it reaches the correct incineration facility.

The "Blue Bin" vs. "Black Bin" Principle

In pharmaceutical R&D, color-coding is critical.

  • Trace Waste (Yellow/Blue): Items with <3% drug residue by weight (gloves, weigh boats, paper towels).

  • Bulk Waste (Black): Pure substance, stock solutions, or items with >3% residue. (R)-Lamivudine Sulfoxide falls here.

Containment Strategy
  • Solid Waste: Do not place loose powder in the bin.

    • Primary: Seal in a clear polyethylene bag or glass vial.

    • Secondary: Place the primary container into a black RCRA-compliant pharmaceutical waste container.

  • Liquid Waste (HPLC Effluent/Mother Liquor):

    • Collect in dedicated carboys labeled "Hazardous Waste - Flammable/Toxic" (if organic solvents are present).

    • Critical: Do not mix with oxidizers (e.g., nitric acid) as sulfoxides can react exothermically under extreme conditions, though they are generally stable.

Disposal Decision Logic (Visualized)

The following decision tree guides the researcher through the disposal pathway to ensure regulatory compliance (RCRA/EPA) and environmental safety.

DisposalLogic Start Waste Generation: (R)-Lamivudine Sulfoxide StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution (HPLC, Mother Liquor) StateCheck->Liquid Liquid Solid Solid / Powder (Weighing errors, Expired) StateCheck->Solid Solid SolventCheck Contains Organic Solvents? Liquid->SolventCheck Aqueous Aqueous Buffer Only SolventCheck->Aqueous No Organic Organic Mix (MeOH, ACN) SolventCheck->Organic Yes Carboy Segregated Carboy: 'Pharm Waste - Incineration Only' Aqueous->Carboy DO NOT DRAIN POUR Organic->Carboy Incinerator High-Temperature Incineration (>1000°C) Carboy->Incinerator Quantity Quantity? Solid->Quantity Trace Trace (<3% wt) (Gloves, Wipes) Quantity->Trace Trace Bulk Bulk (>3% wt) (Pure Substance) Quantity->Bulk Bulk TraceBin Trace Chemo/Pharm Bin (Yellow/Blue) Trace->TraceBin BlackBin RCRA Hazardous Bin (Black Container) Bulk->BlackBin TraceBin->Incinerator BlackBin->Incinerator

Figure 1: Decision logic for the segregation and disposal of (R)-lamivudine sulfoxide waste streams. Note that all paths lead to incineration.

Detailed Operational Procedures

A. Solid Waste Disposal (Bulk)

Objective: Dispose of expired or off-spec (R)-lamivudine sulfoxide powder (>10 mg).

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat. Use a powder hood or BSC (Biological Safety Cabinet) if handling open powder.

  • Primary Containment: Transfer the substance into a screw-top glass vial or a high-density polyethylene (HDPE) jar. Do not use Ziploc-style bags as primary containment for fine powders due to leakage risk.

  • Labeling: Affix a hazardous waste label.

    • Constituent: "(R)-Lamivudine Sulfoxide"[2]

    • Hazards: Toxic, Reproductive Hazard.[3][4]

  • Secondary Containment: Place the sealed container into the Black Pharmaceutical Waste Bin .

  • Log: Record the mass and date in the laboratory waste log (critical for RCRA generator status tracking).

B. Liquid Waste Disposal (HPLC/Process)

Objective: Disposal of mobile phases containing the impurity.

  • Compatibility Check: Ensure the waste carboy is compatible with the solvent (e.g., Acetonitrile/Methanol).

  • Transfer: Pour waste into the carboy using a funnel within a fume hood.

    • Precaution: Avoid splashing. If the specific activity is high, use a closed-system transfer if available.

  • Labeling: The tag must explicitly state "Contains Pharmaceutical Impurities" to prevent the waste contractor from attempting fuel blending or solvent recovery. It must be flagged for Destructive Incineration .

C. Spill Response Protocol

In the event of a powder spill of (R)-lamivudine sulfoxide outside a containment hood:

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Double gloves, N95/P100, Gown) Alert->PPE Cover 3. Wet & Cover (Cover with wet paper towels to prevent dust) PPE->Cover Collect 4. Scoop & Bag (Use scoop, do not sweep dry) Cover->Collect Clean 5. Decontaminate (Wash surface with soap/water Repeat 2x) Collect->Clean

Figure 2: Emergency response workflow for dry powder spills.

Regulatory & Compliance Context

RCRA Status (USA)

(R)-Lamivudine sulfoxide is not specifically P-listed or U-listed under 40 CFR 261.33. However, under the EPA Management Standards for Hazardous Waste Pharmaceuticals (Subpart P) , it should be managed as "Non-Creditable Hazardous Waste Pharmaceutical."

  • Generator Status: The weight of this waste counts toward your facility's monthly generation status (VSQG, SQG, or LQG).

  • Drain Disposal: Strictly Prohibited. The "sewer ban" applies to all hazardous pharmaceutical wastes.

Destruction Method: High-Temperature Incineration

Chemical deactivation (e.g., using bleach/hypochlorite) is not recommended for nucleoside analogs as a primary disposal method. While oxidation may break the sulfur linkage, it does not guarantee the destruction of the bioactive cytosine analog core.

  • Requirement: Waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) permitted for high-temperature incineration (typically >1000°C with 2-second residence time) to ensure complete mineralization.

References

  • U.S. Environmental Protection Agency (EPA). (2019).[5] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[5][6][7] Retrieved from [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary: Lamivudine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • U.S. Pharmacopeia (USP). USP <800> Hazardous Drugs – Handling in Healthcare Settings. (General Chapter).[8][9]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.